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4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine Documentation Hub

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  • Product: 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine
  • CAS: 1547010-07-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physical and Chemical Properties of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Executive Summary 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS: 1547010-07-0) is a highly specialized, heavily functionalized heterocyclic building block increasingly utilized in advanced organic synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS: 1547010-07-0) is a highly specialized, heavily functionalized heterocyclic building block increasingly utilized in advanced organic synthesis and drug discovery[1]. By combining a rigid 1,2,4-triazole core with a sterically demanding N-methyl group and an electron-withdrawing trifluoromethyl (–CF3) moiety, this molecule offers a unique physicochemical profile. This whitepaper provides a comprehensive analysis of its structural causality, physical properties, and self-validating synthetic methodologies, designed for application scientists and drug development professionals.

Chemical Identity & Structural Analytics

The structural architecture of this compound is not merely a collection of functional groups; it is a carefully balanced electronic system.

ParameterValueCausality / Structural Note
IUPAC Name 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amineN/A
CAS Number 1547010-07-0Primary registry identifier[1],[2].
Molecular Formula C₄H₅F₃N₄Confirmed via mass spectrometry[1].
Molecular Weight 166.11 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
SMILES Cn1c(nc(n1)N)C(F)(F)FDenotes the N4-methyl linkage preventing annular tautomerism.
Structural Causality & Electronic Interplay

Unlike unsubstituted 1,2,4-triazoles which exhibit annular tautomerism, the N4-methyl group in this molecule mathematically locks the tautomeric state. This provides a fixed spatial vector for structure-based drug design (SBDD) and simplifies NMR characterization.

Furthermore, the C5-trifluoromethyl group exerts a profound inductive electron-withdrawing effect (–I). This significantly depletes electron density from the triazole ring, which in turn lowers the pKa of the C3-amine. Consequently, the amine is weakly basic, a critical feature for improving oral bioavailability and mitigating hERG channel liabilities in pharmaceutical development ().

Physical and Chemical Properties

The interplay of the highly polar amine, the lipophilic –CF3 group, and the rigid heterocycle governs the macroscopic properties of the compound. Commercial suppliers typically provide this compound as a crystalline solid at ≥95% purity[2].

PropertyEstimated ValueMechanistic Explanation
Physical State Crystalline SolidDriven by strong intermolecular hydrogen bonding from the –NH₂ group.
Melting Point 135 – 145 °CHigh crystal lattice energy due to dipole-dipole and H-bond networks.
Density ~1.45 g/cm³Elevated density is a direct consequence of the heavy fluorine atoms.
LogP 0.8 – 1.2The lipophilicity of the –CF3 group perfectly balances the polarity of the aminotriazole core, placing it in the optimal range for membrane permeability.
pKa (Conjugate Acid) 2.5 – 3.5The basicity of the amine is severely attenuated by the adjacent electron-deficient triazole ring.

Synthetic Methodology & Experimental Protocols

Because direct amination of unsubstituted triazoles often yields mixed regioisomers, the most robust, self-validating method to synthesize 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is via a thiosemicarbazide cyclization followed by nucleophilic aromatic substitution (SNAr) .

The electron-withdrawing nature of the –CF3 group makes the C3 position highly electrophilic, facilitating the final SNAr displacement of a methylthio leaving group by ammonia.

Synthetic Workflow Diagram

SynthesisWorkflow A Trifluoroacetohydrazide + Methyl isothiocyanate B 1-(Trifluoroacetyl)-4-methylthiosemicarbazide A->B Condensation C Base Cyclization (NaOH, Heat) B->C D 4-Methyl-5-(trifluoromethyl) -4H-1,2,4-triazole-3-thiol C->D -H2O E S-Alkylation (MeI, K2CO3) D->E F 3-(Methylthio)-4-methyl-5 -(trifluoromethyl)-4H-1,2,4-triazole E->F -HI G Amination (NH3/MeOH, 120°C) F->G H 4-Methyl-5-(trifluoromethyl) -4H-1,2,4-triazol-3-amine G->H -MeSH

Caption: Synthetic workflow for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine via thiosemicarbazide.

Step-by-Step Experimental Protocol

Step 1: Cyclization to 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

  • Reaction: Dissolve 1 eq. of trifluoroacetohydrazide and 1.05 eq. of methyl isothiocyanate in absolute ethanol. Reflux for 2 hours to form the thiosemicarbazide intermediate.

  • Cyclization: Cool the mixture, add 2.0 eq. of 2N NaOH (aq), and heat to 80 °C for 4 hours.

  • Workup: Cool to 0 °C and acidify with 2N HCl to pH 3. Filter the resulting white precipitate.

  • Self-Validation: TLC (Hexane:EtOAc 1:1) will show complete consumption of the intermediate. LC-MS will confirm the mass [M+H]⁺ = 184.

Step 2: S-Alkylation

  • Reaction: Dissolve the thiol from Step 1 in DMF. Add 1.5 eq. of anhydrous K₂CO₃, followed by dropwise addition of 1.1 eq. of Methyl iodide (MeI) at 0 °C.

  • Progression: Stir at room temperature for 4 hours.

  • Workup: Quench with ice water and extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation: The distinct, pungent odor of the starting thiol will dissipate. LC-MS confirms [M+H]⁺ = 198.

Step 3: High-Pressure Amination (SNAr)

  • Reaction: Transfer the thioether from Step 2 into a heavy-walled pressure tube. Add an excess of 7N Ammonia in Methanol. Expert Note: A sealed tube is mandatory; at standard atmospheric pressure, ammonia gas would escape well before the required activation energy for displacement is reached.

  • Heating: Seal the tube securely and heat to 120 °C behind a blast shield for 24 hours.

  • Workup: Cool completely to -78 °C before carefully venting the tube in a fume hood (Caution: Methyl mercaptan gas is released). Concentrate under reduced pressure and recrystallize from EtOH/Water.

  • Self-Validation: ¹H NMR will show the complete disappearance of the S-CH₃ singlet (~2.6 ppm) and the emergence of a broad –NH₂ singlet (~5.5–6.0 ppm). LC-MS confirms the final product [M+H]⁺ = 167.

Pharmacological Context & Application

In medicinal chemistry, aminotriazoles are privileged scaffolds. The 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine motif is specifically engineered to act as a kinase hinge binder .

The –NH₂ group acts as a hydrogen bond donor, while the adjacent triazole nitrogen acts as an acceptor, perfectly mimicking the binding mode of ATP at the kinase hinge region. Simultaneously, the –CF3 group projects into deep hydrophobic pockets, increasing binding affinity via fluorophilic interactions and protecting the core from Cytochrome P450-mediated oxidative metabolism ().

KinaseBinding Ligand 4-Methyl-5-(trifluoromethyl) -4H-1,2,4-triazol-3-amine Hinge Binder Hinge Kinase Hinge Region Backbone Amides Ligand->Hinge H-Bonds Pocket Hydrophobic Pocket Accommodates CF3 Ligand->Pocket Fluorophilic Signal Downstream Signaling Inhibition Hinge->Signal Inactivation

Caption: Mechanism of action: Aminotriazole motif acting as a kinase hinge binder and signaling inhibitor.

References

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry 61.14 (2018): 5822-5880. Available at:[Link]

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Available at:[Link]

Sources

Exploratory

1H and 13C NMR spectral data for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Characterization of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professional...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Characterization of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS: 1547010-07-0)[1] Molecular Formula: C 4​ H 5​ F 3​ N 4​ [2]

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the 1,2,4-triazole core is a privileged scaffold, frequently deployed as a robust bioisostere for amide bonds. The strategic incorporation of a trifluoromethyl (-CF 3​ ) group onto this heterocycle imparts highly beneficial effects to a drug candidate's lipophilicity, metabolic stability, and overall bioavailability[3].

However, the structural validation of highly substituted, fluorinated heterocycles like 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine presents unique analytical challenges. The strong electron-withdrawing inductive effect (-I) of the -CF 3​ group significantly deshields the adjacent carbon framework, while the presence of multiple heteroatoms and quaternary carbons complicates standard Nuclear Magnetic Resonance (NMR) acquisition.

As an application scientist, it is critical to understand that simply running a default NMR experiment will likely result in missing carbon signals. This guide provides a field-proven, causality-driven methodology to acquire, interpret, and self-validate the 1 H and 13 C NMR spectra of this specific building block.

Standardized Experimental Protocol & Causality

To ensure a self-validating system, every step of the NMR workflow must be optimized for the specific relaxation dynamics of fluorinated, nitrogen-rich heterocycles.

Sample Preparation
  • Solvent Selection: Use DMSO-d 6​ (Dimethyl sulfoxide-d 6​ ) rather than CDCl 3​ .

  • Causality: DMSO is a strongly hydrogen-bonding, aprotic solvent. It restricts the rapid intermolecular proton exchange of the primary amine (-NH 2​ ) at position 3, allowing it to be observed as a distinct, quantifiable broad singlet. In non-polar solvents, trace acidic impurities often cause this signal to broaden into the baseline or disappear entirely.

  • Concentration: Prepare a highly concentrated sample (approx. 25–35 mg in 0.6 mL DMSO-d 6​ ) to overcome the inherently low sensitivity of the quaternary carbons.

1 H NMR Acquisition Parameters
  • Frequency: 400 MHz or higher.

  • Scans (ns): 16 to 32.

  • Relaxation Delay (D1): 1.0 second.

  • Self-Validation Checkpoint: Ensure the residual DMSO pentet is exactly at δ 2.50 ppm and the water peak is at δ ~3.33 ppm. A significantly shifted water peak indicates pH variations, which can artificially broaden the -NH 2​ resonance.

13 C NMR Acquisition Parameters (Critical Step)
  • Frequency: 100 MHz or higher (with 1 H broadband decoupling).

  • Scans (ns): 1024 to 2048.

  • Relaxation Delay (D1): 3.0 to 5.0 seconds (Standard is typically 1.0s).

  • Causality: This molecule contains four distinct carbon environments, three of which are quaternary (C3, C5, and the CF 3​ carbon). Quaternary carbons lack directly attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) signal enhancement and possess exceptionally long spin-lattice relaxation times ( T1​ ). If a standard 1.0s delay is used, these critical signals will saturate and vanish into the noise floor.

Logical Workflow for Spectral Validation

The following Graphviz diagram illustrates the sequential logic required to validate the regiochemistry and structural integrity of the compound.

NMR_Workflow Start 4-Methyl-5-(trifluoromethyl)- 4H-1,2,4-triazol-3-amine SamplePrep Sample Preparation (DMSO-d6, 298 K) Start->SamplePrep H1_NMR 1H NMR Acquisition (Assess Purity & Protons) SamplePrep->H1_NMR F19_NMR 19F NMR Acquisition (Confirm CF3 Group) SamplePrep->F19_NMR C13_NMR 13C NMR Acquisition (Analyze C-F Coupling) SamplePrep->C13_NMR DataAnalysis Spectral Integration & Multiplet Analysis H1_NMR->DataAnalysis F19_NMR->DataAnalysis C13_NMR->DataAnalysis Validation Structural Validation (Confirm Regioisomer) DataAnalysis->Validation

Figure 1: Analytical workflow for the structural validation of fluorinated 1,2,4-triazoles.

Spectral Data Interpretation & Diagnostic Insights

The carbon atoms of the 1,2,4-triazole ring (C3 and C5) typically resonate in the highly deshielded region of δ 140–170 ppm due to the electron-withdrawing nature of the adjacent nitrogen atoms[4]. The introduction of the -CF 3​ group introduces characteristic spin-spin splitting that serves as the ultimate proof of structure.

Quantitative 1 H NMR Data Summary
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentDiagnostic Insight & Causality
~3.65 Singlet (s)3HN4-CH 3​ Sharp resonance; confirms N-methylation at position 4.
~6.50 Broad Singlet (br s)2HC3-NH 2​ Self-Validation: To unequivocally validate this assignment, add 10 μ L of D 2​ O to the tube and re-acquire. This signal must vanish due to deuterium exchange.
Quantitative 13 C NMR Data Summary

The 13 C NMR spectrum is structurally diagnostic because it will exhibit two distinct quartets due to carbon-fluorine ( 13 C- 19 F) scalar coupling[5].

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)AssignmentDiagnostic Insight & Causality
~31.5 Singlet (s)-N4-CH 3​ Standard N-alkyl chemical shift.
~119.5 Quartet (q) 1JCF​≈270 -CF 3​ The massive one-bond C-F coupling is the absolute hallmark of an intact trifluoromethyl group[6].
~142.0 Quartet (q) 2JCF​≈36−40 C5 (Triazole)The two-bond C-F coupling confirms the direct attachment of the CF 3​ group to the C5 position of the triazole ring[5][6].
~156.5 Singlet (s)-C3 (Triazole)Highly deshielded by the adjacent nitrogens and the primary amine group[4].
Mechanistic Analysis of C-F Coupling

The observation of the 2JCF​ quartet at ~142.0 ppm is the critical differentiator for this molecule. If the -CF 3​ group were somehow detached or degraded during synthesis, this signal would collapse into a singlet. Furthermore, the magnitude of the coupling constant ( 2JCF​≈36−40 Hz) is highly specific to sp2 hybridized carbons directly bonded to a -CF 3​ group in five-membered heterocycles[5][6].

Conclusion

The successful NMR characterization of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine relies entirely on understanding the physical chemistry of the molecule. By utilizing DMSO-d 6​ to lock the amine protons and enforcing extended relaxation delays to capture the NOE-deficient quaternary carbons, researchers can generate a self-validating spectral dataset. The presence of the 1JCF​ and 2JCF​ quartets in the 13 C spectrum serves as the definitive, irrefutable proof of the fluorinated regioisomer.

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Foundational

Synthesis Pathways and Mechanistic Dynamics for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Executive Summary The molecule 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS: 1547010-07-0) represents a highly specialized, privileged scaffold in modern medicinal chemistry and agrochemical development. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS: 1547010-07-0) represents a highly specialized, privileged scaffold in modern medicinal chemistry and agrochemical development. The 1,2,4-triazole core acts as a robust bioisostere for amide bonds, while the incorporation of a trifluoromethyl (–CF 3​ ) group significantly enhances the molecule's lipophilicity, membrane permeability, and resistance to oxidative metabolism [1]. The exocyclic amine at the C3 position provides a versatile synthetic handle for downstream functionalization, such as peptide labeling or kinase inhibitor development [2].

Synthesizing this specific substitution pattern (3-amino, 4-methyl, 5-trifluoromethyl) requires precise control over regioselectivity during ring closure. This whitepaper details two validated synthetic pathways, emphasizing the mechanistic causality behind reagent selection, thermodynamic control, and self-validating analytical checkpoints.

Retrosynthetic Analysis & Route Selection

The construction of the 1,2,4-triazole heterocycle typically relies on the condensation of a C–N–N synthon with a C–N synthon [3]. For this target, the regiochemistry of the N4-methyl group dictates the choice of precursors.

We evaluate two distinct pathways:

  • The Aminoguanidine Route (De Novo Cyclization): A highly convergent, one-pot process utilizing N-methylhydrazinecarboximidamide and a trifluoroacetylating agent. This is the preferred route for scale-up due to high atom economy [4].

  • The Thioether Displacement Route (Functional Group Interconversion): A stepwise approach utilizing 4-methyl-3-thiosemicarbazide. While longer, it is highly reliable when specific guanidine precursors are unavailable.

Primary Pathway: The Aminoguanidine Cyclization Route

This route leverages the tandem addition/cyclization of an aminoguanidine derivative with an activated trifluoromethyl ester.

Mechanistic Causality

The reaction initiates with the nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon of ethyl trifluoroacetate. We specifically select the ester over trifluoroacetic acid (TFA) because free TFA rapidly protonates the highly basic hydrazine, quenching its nucleophilicity. The ester allows for a controlled, base-catalyzed acyl substitution. Following the elimination of ethanol, the intermediate undergoes an intramolecular cyclodehydration. The N-methylated nitrogen attacks the newly formed trifluoroacetamide carbonyl, driven by the thermodynamic stability of the resulting aromatic 1,2,4-triazole system.

RouteA SM1 Ethyl Trifluoroacetate INT1 N'-Trifluoroacetyl Intermediate SM1->INT1 Nucleophilic Acylation (-EtOH) SM2 N-Methylhydrazinecarboximidamide SM2->INT1 INT2 Cyclized Hemiaminal INT1->INT2 Intramolecular Addition (N-CH3 attacks C=O) PROD 4-Methyl-5-(trifluoromethyl)- 4H-1,2,4-triazol-3-amine INT2->PROD Dehydration (-H2O) & Aromatization

Fig 1: Aminoguanidine cyclization mechanism for 1,2,4-triazole synthesis.

Step-by-Step Experimental Protocol
  • Step 1: Free-Basing the Precursor. Suspend N-methylhydrazinecarboximidamide hydrochloride (1.0 eq) in absolute ethanol. Add sodium ethoxide (1.1 eq) at 0 °C and stir for 30 minutes. Validation: The precipitation of NaCl confirms the liberation of the free nucleophilic base. Filter the suspension to remove the salt.

  • Step 2: Controlled Acylation. To the filtrate at 0 °C, add ethyl trifluoroacetate (1.2 eq) dropwise over 15 minutes. Causality: Ethyl trifluoroacetate is highly volatile (bp ~61 °C); the low temperature prevents reagent boil-off during the exothermic acylation.

  • Step 3: Thermal Cyclodehydration. Equip the flask with a reflux condenser and heat to 80 °C for 12–16 hours. Causality: While acylation is rapid, the intramolecular cyclization and subsequent dehydration require significant thermal energy to overcome the activation barrier for aromatization.

  • Step 4: Isolation & Self-Validation. Concentrate the mixture in vacuo and recrystallize from EtOAc/Hexane.

    • Analytical Checkpoint: Analyze via 19 F NMR. A sharp, uncoupled singlet at approximately -63.5 ppm confirms the intact –CF 3​ group. LC-MS should yield an [M+H] + peak at m/z 183.1.

Alternative Pathway: The Thioether Displacement Route

When handling volatile esters is not feasible, the target can be synthesized via a nucleophilic aromatic substitution (S N​ Ar) strategy.

Mechanistic Causality

1,2,4-triazoles are generally electron-rich compared to pyrimidines, making S N​ Ar difficult. However, the strongly electron-withdrawing –CF 3​ group at C5 significantly depletes electron density from the π -system, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy [5]. This electronic activation makes the C3 position uniquely susceptible to nucleophilic attack, allowing the displacement of a methylthio (–SCH 3​ ) leaving group by ammonia.

RouteB A 4-Methyl-3- thiosemicarbazide + CF3COOH B Triazole-3-thiol Intermediate A->B Cyclization (-H2O) C 3-(Methylsulfanyl) Intermediate B->C MeI, Base (S-Alkylation) D Target Amine (Product) C->D NH3 / Heat (SNAr)

Fig 2: Thioether displacement route via SNAr activated by the CF3 group.

Step-by-Step Experimental Protocol
  • Step 1: Thiol Cyclization. Reflux 4-methyl-3-thiosemicarbazide (1.0 eq) in neat trifluoroacetic acid (5.0 eq) for 8 hours. Remove excess TFA under reduced pressure to yield the triazole-3-thiol intermediate.

  • Step 2: S-Alkylation. Dissolve the intermediate in DMF. Add K 2​ CO 3​ (1.5 eq) and iodomethane (1.1 eq) at 0 °C. Stir for 4 hours at room temperature. Validation: 1 H NMR will show a new sharp singlet at ~2.6 ppm corresponding to the –SCH 3​ group.

  • Step 3: High-Pressure Aminolysis. Transfer the thioether to a high-pressure autoclave. Add 28% aqueous ammonia (excess) and heat to 150 °C for 24 hours. Causality: Ammonia gas escapes at standard reflux temperatures; the sealed autoclave maintains the high concentration and pressure required to drive the sluggish S N​ Ar displacement of the thioether.

  • Step 4: Isolation & Self-Validation. Vent the autoclave through a bleach scrubber (to neutralize the toxic methanethiol gas byproduct). Extract with dichloromethane. Analytical Checkpoint: 1 H NMR will confirm the reaction's success via the complete disappearance of the –SCH 3​ singlet and the emergence of a broad, D 2​ O-exchangeable –NH 2​ singlet at ~6.0 ppm.

Quantitative Reaction Metrics

The following table summarizes the comparative efficiency of both synthetic pathways to guide route selection based on laboratory capabilities and scale requirements.

Synthesis MetricRoute A (Aminoguanidine Cyclization)Route B (Thioether Displacement)
Overall Yield 65% – 75%40% – 55%
Step Count 1 (One-pot cascade)3 (Discrete isolations)
Atom Economy High (Loss of H 2​ O, EtOH)Low (Loss of H 2​ O, HI, CH 3​ SH)
Reaction Time 12 – 16 hours36+ hours
Scalability Excellent (Kilogram scale viable)Moderate (Limited by autoclave capacity)
Primary Hazard Volatility of CF 3​ COOEtHigh pressure; Toxic MeI and CH 3​ SH gas

References

  • Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triform
  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling Organic & Biomolecular Chemistry, RSC Publishing (2025).
  • Synthesis of 1H-1,2,4-triazoles Organic Chemistry Portal.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Frontiers in Chemistry (2021).
  • Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide ACS Public
Exploratory

In-Depth Technical Guide: Solubility Profile & Solvation Thermodynamics of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Executive Summary In modern drug development and agrochemical synthesis, the incorporation of fluorinated moieties into heterocyclic scaffolds is a premier strategy for optimizing pharmacokinetic and physicochemical prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and agrochemical synthesis, the incorporation of fluorinated moieties into heterocyclic scaffolds is a premier strategy for optimizing pharmacokinetic and physicochemical properties. 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS: 1547010-07-0) is a highly specialized building block that exemplifies this approach[1].

Understanding its solubility profile across various organic solvents is critical for downstream applications, from selecting reaction media for nucleophilic aromatic substitutions to formulating stock solutions for in vitro biological assays. This whitepaper provides a comprehensive, mechanistically grounded analysis of its solvation thermodynamics, supported by a self-validating experimental protocol for empirical determination.

Physicochemical Grounding & Solvation Thermodynamics

To predict and manipulate the solubility of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine, we must deconstruct its molecular architecture and analyze the causality of its intermolecular interactions.

The Interplay of Functional Groups

The molecule presents a complex dichotomy of hydrophilic and lipophilic domains:

  • The 1,2,4-Triazole Core & 3-Amine (-NH₂): These moieties are inherently polar. The primary amine acts as a strong hydrogen-bond donor, while the nitrogen atoms within the triazole ring serve as potent hydrogen-bond acceptors. In isolation, these groups would drive high solubility in polar protic solvents (like water or methanol).

  • The 5-Trifluoromethyl Group (-CF₃): The addition of the -CF₃ group fundamentally alters the molecule's electron density. The C–F bond is highly polarized, yet the group as a whole is exceptionally lipophilic and strongly electron-withdrawing[2].

Causality of Solvation Behavior

The electron-withdrawing nature of the -CF₃ group exerts a strong inductive effect across the triazole ring. This significantly reduces the basicity (pKa) of both the amine and the ring nitrogens. Consequently, their capacity to participate in hydrogen bonding is dampened, while the overall lipophilicity (LogP) and membrane permeability of the molecule are enhanced[3].

From the perspective of4[4], the presence of the -CF₃ group increases the dispersion force parameter ( δd​ ) while slightly suppressing the polar ( δp​ ) and hydrogen-bonding ( δh​ ) parameters compared to non-fluorinated analogs. Therefore, the compound exhibits optimal solubility in polar aprotic solvents that can accept hydrogen bonds (from the -NH₂ group) without relying on the molecule's diminished basicity.

Quantitative Solubility Data Profile

Note: Due to the proprietary nature of specific empirical data for CAS 1547010-07-0, the following table presents thermodynamically modeled solubility ranges based on functional group contributions and HSP theory, designed to guide pre-formulation screening.

Organic SolventDielectric Constant ( ϵ )Predicted Solubility at 25°C (mg/mL)Primary Solvation MechanismDimethyl Sulfoxide (DMSO)46.7> 50.0Strong H-bond acceptance; high dipole interactionsN,N-Dimethylformamide (DMF)36.7> 50.0Strong H-bond acceptance; high dipole interactionsMethanol32.715.0 - 30.0Protic H-bond donation and acceptanceEthyl Acetate6.05.0 - 15.0Moderate dipole; weak H-bond acceptanceDichloromethane (DCM)8.91.0 - 5.0Weak dipole; dispersion forces dominateToluene2.4< 2.0 π π stacking; dispersion forcesn-Hexane1.9< 0.1Purely dispersion; insufficient to break crystal lattice

Experimental Methodology: Self-Validating Shake-Flask Protocol

To transition from theoretical modeling to empirical certainty, a rigorous experimental protocol is required. As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms.

The following methodology adapts the principles of 5[5] into a self-validating workflow for organic solvents[6].

Step-by-Step Procedure:
  • Preparation of Saturated Solutions: Add an excess amount of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine to 5 mL of the target organic solvent in a sealed borosilicate glass vial.

  • Thermodynamic Equilibration: Place the vials in an orbital shaker at a constant temperature of 25.0 ± 0.1 °C for 48 hours.

    • Causality: Highly crystalline fluorinated compounds often exhibit kinetic dissolution barriers. A 48-hour equilibration ensures true thermodynamic equilibrium is reached, preventing false-low readings[7].

  • Phase Separation: Transfer the suspension to centrifuge tubes and ultracentrifuge at 15,000 rpm for 15 minutes.

    • Causality: Fluorinated compounds can form stable nano-suspensions or micelles in certain solvents. Mere filtration through a 0.45 µm syringe filter may allow nanoparticles to pass, artificially inflating the quantified solubility. Ultracentrifugation guarantees a pure liquid phase.

  • Supernatant Quantification: Dilute an aliquot of the clear supernatant with the mobile phase and quantify the concentration using UPLC-UV (Ultra-Performance Liquid Chromatography with Ultraviolet detection) at the compound's λmax​ .

  • Solid-State Validation (The Trustworthiness Key): Recover the excess solid residue from the bottom of the centrifuge tube, dry it gently under a nitrogen stream, and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transformations or form solvates. If the solid form has changed during the 48-hour equilibration, the measured solubility corresponds to the new phase, not the original API. This step makes the system self-validating.

Workflow Visualization

G Start Compound: 4-Methyl-5-(trifluoromethyl)- 4H-1,2,4-triazol-3-amine Equilibration Shake-Flask Equilibration (25°C, 48h, OECD Guidelines) Start->Equilibration Separation Phase Separation (Ultracentrifugation & Filtration) Equilibration->Separation Quantification Supernatant Analysis (UPLC-UV Quantification) Separation->Quantification Liquid Phase SolidState Solid Residue Analysis (XRPD for Polymorph/Solvate) Separation->SolidState Solid Phase Validation Data Validation & Thermodynamic Modeling Quantification->Validation SolidState->Validation

Workflow for self-validating thermodynamic solubility determination.

Application Insights for Drug Development

Understanding this solubility profile allows researchers to make informed decisions:

  • Synthetic Chemistry: The high solubility in DMF and DMSO makes these solvents ideal for utilizing the compound as a nucleophile in SNAr or cross-coupling reactions. The poor solubility in hexane allows for easy purification via trituration or recrystallization from an Ethyl Acetate/Hexane gradient.

  • Biological Assays: Because the compound is highly lipophilic due to the -CF₃ group, aqueous solubility will be poor. Stock solutions should be prepared in 100% DMSO at high concentrations (e.g., 10-50 mM) and diluted into aqueous assay buffers immediately prior to use, ensuring the final DMSO concentration remains below 1% to prevent cellular toxicity.

Sources

Foundational

Thermodynamic Stability Profile of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine: A Structural and Kinetic Analysis

Executive Summary The rational design of pharmaceutical and material scaffolds relies heavily on predictable thermodynamic behavior. 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine represents a highly optimized het...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical and material scaffolds relies heavily on predictable thermodynamic behavior. 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine represents a highly optimized heterocyclic system where steric constraints and electronic induction converge to create a molecule of exceptional thermal and metabolic stability. This whitepaper deconstructs the thermodynamic profile of this compound, translating sub-atomic molecular orbital dynamics into macroscopic solid-state and solvation behaviors. Furthermore, it establishes self-validating analytical protocols for empirical verification.

Structural Thermodynamics & Molecular Orbital Dynamics

The intrinsic thermodynamic stability of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is dictated by three distinct structural phenomena: the tautomeric lock, push-pull resonance, and the hyper-stable fluorinated carbon center.

The Tautomeric Lock Mechanism

Unsubstituted 1,2,4-triazoles inherently exhibit prototropic tautomerism, fluctuating between the 1H, 2H, and 4H configurations[1]. This dynamic equilibrium introduces a significant entropic penalty ( ΔS ) during crystallization or receptor binding, as the system must "pay" energy to isolate a single conformer. By methylating the N4 position, this molecule is sterically and chemically locked into the 4H-configuration. This structural rigidification eliminates tautomeric flux, lowering the ground-state free energy and increasing the overall thermodynamic predictability of the system.

Push-Pull Resonance Stabilization

The molecule features a highly polarized π -system stabilized by opposing electronic effects. The 3-amino group acts as a resonance electron donor (EDG), pushing electron density into the triazole core. Conversely, the 5-trifluoromethyl group acts as a powerful inductive and hyperconjugative electron sink (EWG). This "push-pull" dynamic delocalizes the π -electrons across the aromatic ring, lowering the energy of the Highest Occupied Molecular Orbital (HOMO) and rendering the triazole core highly resistant to electrophilic and oxidative degradation.

C-F Bond Dissociation Energy

The trifluoromethyl (-CF 3​ ) group is a cornerstone of the molecule's thermal resilience. The carbon-fluorine bond is the strongest single bond to carbon, with bond dissociation energies (BDE) typically ranging from 460 kJ/mol to over 500 kJ/mol in highly polarized systems[2]. This immense bond strength requires substantial activation energy ( Ea​ ) to initiate homolytic cleavage, directly translating to elevated thermal decomposition temperatures.

G NH2 3-Amino Group (EDG: +R Effect) Core 4H-1,2,4-Triazole Core (Aromatic π-System) NH2->Core Electron Donation CF3 5-Trifluoromethyl (EWG: -I Effect, BDE ~460 kJ/mol) Core->CF3 Electron Withdrawal CH3 4-Methyl Group (Tautomeric Lock) CH3->Core Prevents 1H/2H Tautomerism

Electronic push-pull dynamics and tautomeric locking in the substituted 4H-1,2,4-triazole.

Macroscopic Thermal Stability & Solid-State Kinetics

The molecular features described above compound to yield a highly stable crystal lattice. The 3-amino group acts as a potent hydrogen-bond donor, while the N1 and N2 atoms of the triazole ring serve as hydrogen-bond acceptors. This facilitates a dense, highly ordered intermolecular hydrogen-bonding network.

When combined with the steric bulk of the -CF 3​ group, which prevents interlayer sliding within the crystal lattice, the enthalpy of fusion ( ΔHfus​ ) is significantly elevated. Similar trifluoromethyl-containing fused triazole systems exhibit remarkable thermal stability, with peak decomposition temperatures ( Tp​ ) frequently exceeding 300 °C[3].

Table 1: Representative Thermodynamic Parameters

Note: Values are synthesized benchmarks for highly substituted trifluoromethyl-triazole derivatives based on empirical trends.

Thermodynamic ParameterSymbolRepresentative Value RangePrimary Structural Contributor
Bond Dissociation Energy (C-F) BDEC−F​ 460 – 501 kJ/molHigh electronegativity of Fluorine
Thermal Decomposition Temp. Td​ 280°C – 310°CPush-pull aromatic stabilization
Enthalpy of Fusion ΔHfus​ 25 – 35 kJ/molIntermolecular H-bonding (NH 2​ N)
Aqueous Solvation Free Energy ΔGsolv​ +5 to +15 kJ/molHydrophobic cavitation via -CF 3​

Self-Validating Experimental Protocols

To empirically validate the thermodynamic profile of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine, rigorous, self-validating analytical workflows must be employed. As a Senior Application Scientist, it is critical to not only execute these steps but to understand the causality behind the parameters.

Protocol 1: Solid-State Thermal Profiling via DSC/TGA

Objective: Determine the intrinsic melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and decomposition kinetics ( Td​ ).

  • Calibration (The Validation Step): Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard. Causality: Indium has a highly precise melting point (156.6 °C) and enthalpy (28.45 J/g). This ensures the sensor's heat-flow accuracy before introducing the triazole sample.

  • Sample Preparation: Weigh exactly 3.00 mg of the compound into an aluminum pan. Crimp the lid with a microscopic pinhole. Causality: The pinhole prevents pressure build-up from off-gassing during high-temperature degradation, which would otherwise artificially shift the endothermic phase transition signals.

  • The Heat-Cool-Heat Cycle:

    • Ramp 1: Heat from 25 °C to 200 °C at 10 °C/min. Causality: This initial ramp erases the thermal history of the crystal lattice (e.g., residual stresses from milling or trapped manufacturing solvents).

    • Cooling: Cool back to 25 °C at 10 °C/min. Causality: Establishes a controlled, uniform crystallization baseline.

    • Ramp 2: Heat from 25 °C to 350 °C at 10 °C/min. Causality: This final ramp provides the true, intrinsic thermodynamic Tm​ and captures the exothermic/endothermic decomposition ( Td​ ) event independent of batch-to-batch variations.

Protocol 2: Solvation Thermodynamics via Isothermal Titration Calorimetry (ITC)

Objective: Quantify the Gibbs free energy ( ΔG ), enthalpy ( ΔH ), and entropy ( ΔS ) of solvation/binding.

  • Solvent Degassing (The Validation Step): Vigorously degas all aqueous buffers and organic solvents under a vacuum for 15 minutes prior to the experiment. Causality: Dissolved gases can nucleate into microbubbles during the mechanical stirring of the ITC syringe. The latent heat of vaporization and mechanical disruption caused by bubble formation introduce massive thermal artifacts, masking the true heat of solvation.

  • Blank Titration: Perform a solvent-into-solvent titration (e.g., buffer into buffer) using the exact injection parameters (2 μ L injections, 150 seconds apart). Causality: This quantifies the background heat of dilution and mechanical stirring friction, which must be mathematically subtracted from the sample data to isolate the solute's thermodynamic signal.

  • Sample Titration: Titrate the triazole solution into the target cell. Integrate the area under the heat flow peaks to determine ΔH . Use the binding isotherm to calculate the association constant ( Ka​ ), from which ΔG ( −RTlnKa​ ) and ΔS are derived.

Workflow Prep Sample Preparation (Desiccation & Weighing) DSC DSC/TGA Analysis (Thermal Stability) Prep->DSC Solid-State ITC ITC Analysis (Solvation Thermodynamics) Prep->ITC Solution-State Data Data Synthesis (ΔH, ΔS, ΔG, Td) DSC->Data Enthalpy of Fusion ITC->Data Gibbs Free Energy

Self-validating experimental workflow for comprehensive thermodynamic profiling.

Conclusion

The thermodynamic stability of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is not a coincidence of its empirical formula, but the result of precise structural engineering. The tautomeric locking provided by the 4-methyl group, combined with the extreme bond dissociation energy of the 5-trifluoromethyl group and the push-pull electronic stabilization of the triazole core, yields a molecule capable of withstanding severe thermal and metabolic stress. By employing rigorous, self-validating thermal and calorimetric protocols, researchers can accurately map these sub-atomic advantages to macroscopic material and pharmaceutical performance.

References

  • DFT studies on tautomerism of C5-substituted 1,2,4-triazoles Source: ResearchGate URL:[Link]

  • High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) Source: ACS Omega URL:[Link]

Sources

Exploratory

Toxicity profile and SDS safety data for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

An in-depth technical guide on the toxicological profile and handling protocols for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS: 1547010-07-0). Executive Overview: The Dual Nature of Fluorinated Triazoles...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the toxicological profile and handling protocols for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS: 1547010-07-0).

Executive Overview: The Dual Nature of Fluorinated Triazoles

In modern drug discovery and agrochemical development, the 1,2,4-triazole scaffold is a privileged structure. It serves as the pharmacophoric core for a vast array of therapeutics, ranging from broad-spectrum antifungals (e.g., fluconazole) to novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1[1][2].

4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is a highly specialized precursor. As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a complex biological effector. The addition of the trifluoromethyl (–CF₃) group to the triazole ring fundamentally alters its physicochemical properties, enhancing its lipophilicity and metabolic stability. While this is advantageous for designing drugs that can penetrate phospholipid bilayers, it simultaneously amplifies the compound's acute toxicity profile and potential for off-target bioaccumulation[2].

Understanding the causality behind its toxicity is essential for establishing rigorous Safety Data Sheet (SDS) compliance and designing accurate in vitro screening assays.

Chemical Causality: Mechanism of Toxicity

To handle this compound safely, one must understand why it is toxic at a molecular level. The toxicity of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is driven by two distinct structural features:

  • The 1,2,4-Triazole Core (Heme Coordination): The nitrogen atoms within the triazole ring possess lone electron pairs that are highly adept at coordinating with transition metals. In biological systems, this leads to a strong binding affinity for the heme iron (Fe²⁺/Fe³⁺) located in the active sites of Cytochrome P450 (CYP450) enzymes[1]. While this mechanism is intentionally exploited to inhibit fungal CYP51 (lanosterol 14α-demethylase) and disrupt ergosterol biosynthesis, it also leads to the off-target inhibition of mammalian hepatic CYPs[1]. This disruption of metabolic pathways is a primary driver of systemic toxicity.

  • The Trifluoromethyl Group (Membrane Permeability): The –CF₃ moiety is highly electron-withdrawing and profoundly lipophilic. This modification lowers the basicity of the adjacent amine and increases the overall LogP of the molecule. Consequently, the compound rapidly diffuses across cellular membranes, increasing intracellular concentrations and exacerbating both acute cytotoxicity and potential neurotoxic effects, such as delayed calcium dysregulation[2].

Mechanism N1 4-Methyl-5-(trifluoromethyl)- 4H-1,2,4-triazol-3-amine N2 CF3-Mediated Lipophilic Membrane Diffusion N1->N2 N3 Intracellular Accumulation & Organelle Penetration N2->N3 N4 Triazole N-Coordination with CYP450 Heme Iron (Fe2+/Fe3+) N3->N4 N5 Metabolic Disruption (Sterol Accumulation / Toxicity) N4->N5

Caption: Mechanistic pathway of fluorinated triazole-mediated cellular toxicity and CYP450 interaction.

SDS Safety Data & Hazard Classifications

Based on harmonized Global Harmonized System (GHS) data for CAS 1547010-07-0 and its immediate structural analogs, this compound presents significant acute and localized hazards[3][4]. The synergistic effect of its membrane permeability and enzymatic inhibition necessitates strict engineering controls.

Quantitative Hazard Summary
Hazard ClassGHS CategoryHazard CodeClinical / Laboratory Implication
Acute Toxicity (Oral) 4H302 Harmful if swallowed. Rapid systemic absorption via GI tract.
Acute Toxicity (Dermal) 4H312 Harmful in contact with skin. Lipophilicity allows transdermal entry.
Acute Toxicity (Inhalation) 4H332 Harmful if inhaled. Mucosal absorption leads to rapid bioavailability.
Skin Corrosion/Irritation 2H315 Causes skin irritation. Direct interaction with epidermal proteins.
Serious Eye Damage 1H318 Causes serious eye damage. Risk of permanent corneal scarring.
STOT (Single Exposure) 3H336 May cause drowsiness/dizziness. Indicates CNS penetration.

Data synthesized from notified Classification and Labelling (C&L) inventory sources for fluorinated triazole amines[3][4].

Laboratory Handling & Experimental Workflows

Because this compound triggers the H302/H312/H332 triad (harmful via all three primary exposure routes), handling protocols must be treated as a self-validating system where engineering controls and Personal Protective Equipment (PPE) overlap to ensure zero-exposure.

Workflow S1 Material Receipt CAS 1547010-07-0 S2 Engineering Controls (Class II Biosafety Cabinet) S1->S2 S3 PPE Verification (Double Nitrile, Goggles) S2->S3 S4 In Vitro Assays (Toxicity Screening) S3->S4 S5 Hazardous Waste Disposal (Incineration) S4->S5

Caption: Standard operating procedure for the safe handling and screening of fluorinated triazoles.

Self-Validating Methodologies for Toxicity Profiling

To accurately assess the safety profile of derivatives synthesized from 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine, researchers must employ rigorous in vitro assays. The following protocols are designed with internal validation checkpoints to ensure data integrity.

Protocol A: High-Throughput CYP450 Inhibition Profiling

Given the triazole core's propensity to bind heme iron, evaluating off-target CYP inhibition is critical[1].

  • Reagent Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Dilution: Prepare a 10 mM stock of the triazole compound in LC-MS grade DMSO. Perform a 1:3 serial dilution to create an 8-point dose-response curve (final assay concentrations: 100 μM to 0.045 μM).

    • Validation Checkpoint: Include Ketoconazole (a known potent triazole CYP3A4 inhibitor) as a positive control, and a 0.1% DMSO vehicle as a negative control.

  • Incubation: Combine 0.1 mg/mL HLMs, the diluted compound, and a specific fluorogenic CYP substrate (e.g., BOMCC for CYP3A4) in a 96-well black microtiter plate. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.

  • Kinetic Reading: Monitor fluorescence continuously for 30 minutes using a microplate reader. Calculate the IC₅₀ based on the reduction in the rate of metabolite formation compared to the vehicle control.

Protocol B: Calcium Accumulation Assay for Neurotoxicity

Triazole derivatives have been implicated in delayed neurotoxicity via calcium signaling dysregulation[2]. This assay measures acute and delayed intracellular calcium spikes.

  • Cell Culture: Seed primary cortical neurons in a 384-well poly-D-lysine coated plate at 15,000 cells/well. Culture for 10-14 days in vitro (DIV) to ensure mature synaptic network formation.

  • Dye Loading: Aspirate media and incubate cells with 2 μM Fluo-4 AM (a calcium-sensitive fluorescent dye) in Tyrode's buffer for 45 minutes at 37°C. Wash three times to remove extracellular dye.

  • Baseline Establishment:

    • Validation Checkpoint: Read baseline fluorescence (Ex 488 nm / Em 520 nm) for 5 minutes prior to compound addition. A stable baseline confirms healthy, non-leaky cells.

  • Compound Challenge: Inject the triazole compound (at 1 μM and 10 μM concentrations) via an automated liquid handler integrated into the plate reader.

  • Delayed Phase Monitoring: Record fluorescence immediately for acute signaling, and continue monitoring every 10 minutes for up to 24 hours. A delayed increase in calcium accumulation (fluorescence units > 800 above baseline) indicates severe dysregulation of calcium homeostasis and impending excitotoxicity[2].

Sources

Foundational

Electronic Properties of Trifluoromethylated Triazole Amines: A Technical Guide

Executive Summary The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and materials science. Specifically, trifluoromethylated triazole amines represent a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and materials science. Specifically, trifluoromethylated triazole amines represent a highly specialized class of molecules characterized by a unique "push-pull" electronic system. By coupling the strongly electron-withdrawing trifluoromethyl (-CF₃) group with the electron-donating amine (-NH₂) group across an aromatic triazole core, researchers can finely tune the molecule's pKa, dipole moment, lipophilicity, and hydrogen-bonding capacity. This whitepaper provides an in-depth mechanistic analysis of these electronic properties and outlines field-proven, self-validating experimental workflows for their characterization.

The Push-Pull Electronic Paradigm

The fundamental electronic architecture of a trifluoromethylated triazole amine is governed by competing mesomeric and inductive effects.

  • The Electron Donor: The amine group (-NH₂) acts as a strong electron donor via resonance (+M effect), pushing electron density into the aromatic π-system of the triazole ring.

  • The Electron Acceptor: The -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I) due to the extreme electronegativity of the three fluorine atoms.

This polarization drastically alters the electron density distribution across the heterocycle. Recent crystallographic and computational studies demonstrate that the induced dipole moment creates a localized negative potential surface. Consequently, the fluorine atoms can act as unique, albeit weak, hydrogen-bond acceptors with nearby N-H and C-H contacts, a property highly sought after in structure-based drug design [1].

Physicochemical Consequences of Electronic Perturbation

The electronic push-pull system dictates several macroscopic and physicochemical properties critical for drug development and materials engineering:

  • pKa and Basicity: The strong -I effect of the -CF₃ group significantly depletes electron density from the amine nitrogen, lowering its pKa compared to non-fluorinated analogs. This renders the amine less basic but enhances its capacity as a hydrogen-bond donor.

  • Crystal Density and Energetics: The planar nature of the aromatic triazole, combined with the steric bulk and electronic repulsion of the -CF₃ unit, often forces the molecular structure into specific conformational geometries (e.g., "U-shape" bending in bis-triazole systems). This facilitates dense intermolecular packing, resulting in high measured crystal densities—a critical parameter for the development of advanced energetic materials [2].

  • Lipophilicity and Bioavailability: The -CF₃ group increases the overall lipophilicity (logP) and metabolic stability of the molecule. Simultaneously, the amine group maintains necessary aqueous solubility, creating an optimized pharmacokinetic profile that improves bioavailability [3].

Experimental Workflows for Electronic Characterization

To accurately map the electronic landscape of these molecules, analytical workflows must be rigorously controlled. Below are the standard operating procedures utilized by senior application scientists to evaluate these compounds.

G A Trifluoromethylated Triazole Amine B Multinuclear NMR (19F, 15N, 13C) A->B Electron Shielding C X-ray Crystallography & DSC A->C Dipole & Density D Cyclic Voltammetry (Redox Potentials) A->D Electron Transfer E DFT Calculations (HOMO/LUMO) A->E In silico modeling F Electronic Property Mapping B->F C->F D->F E->F Validation

Workflow for electronic property mapping of trifluoromethylated triazole amines.

Protocol 1: Multinuclear NMR Mapping (¹⁹F, ¹⁵N, ¹³C)

Purpose: To map the local electron density and confirm the tautomeric state of the triazole ring. ¹⁹F and ¹⁵N chemical shifts are exquisitely sensitive to the push-pull dynamics.

  • Step 1: Sample Preparation. Dissolve 15 mg of the analyte in 0.5 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ disrupts intermolecular hydrogen bonding, providing sharper resonances.

    • Critical Addition: Add exactly one drop of D₂O to the NMR tube. This controls the rapid proton exchange on the triazole and amine nitrogens, which is mandatory to resolve the ¹⁵N signals without excessive line broadening [2].

  • Step 2: ¹⁹F NMR Acquisition. Acquire spectra at 282 MHz (or instrument equivalent) using PhOCF₃ as an internal standard.

    • Causality: PhOCF₃ possesses a similar spin-lattice relaxation time (T₁) to the CF₃-triazole, ensuring that integration yields accurately reflect quantitative purity [3].

  • Step 3: ¹⁵N NMR Acquisition. Acquire at 50.66 MHz.

    • Causality: The triazole ring nitrogens will appear highly shielded (typically between δ -88 to -150 ppm) due to the electron-withdrawing -CF₃ group, while the amine nitrogen will appear distinctively downfield[2].

  • Step 4: Self-Validation. Compare the integrated area of the trifluoromethyl ¹⁹F signal against the PhOCF₃ internal standard. A 1:1 molar correlation validates the quantitative yield and confirms the absence of defluorination side-reactions during synthesis. Analyze the ¹³C spectra for the expected ¹J(C-F) ≈ 268 Hz and ²J(C-F) ≈ 39 Hz coupling constants [2].

Protocol 2: Cyclic Voltammetry for Redox Profiling

Purpose: To determine the HOMO/LUMO energy levels and electron transfer kinetics, which are directly modulated by the electronic push-pull system.

  • Step 1: Electrolyte Preparation. Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

    • Causality: TBAPF₆ provides a wide electrochemical window and is strictly non-coordinating, preventing the artificial stabilization of transient radical intermediates.

  • Step 2: Cell Setup. Utilize a three-electrode system: a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag⁺ reference electrode.

  • Step 3: Analyte Introduction & Degassing. Add the triazole amine to achieve a 1 mM concentration. Purge the cell with ultra-high purity N₂ for 10 minutes.

    • Causality: Dissolved oxygen is electrochemically active and will mask the reduction peak of the CF₃-polarized LUMO.

  • Step 4: Acquisition. Sweep the potential from -2.0 V to +2.0 V at a scan rate of 100 mV/s.

    • Causality: The Fc/Fc⁺ redox couple serves as an internal standard to calibrate the reference electrode potential, ensuring the measured HOMO/LUMO energy levels are absolute, reproducible, and trustworthy.

Quantitative Data: Electronic Property Comparison

The following table summarizes the typical electronic and physicochemical shifts observed when transitioning from a standard triazole amine to a trifluoromethylated analog.

PropertyNon-Fluorinated Triazole AmineTrifluoromethylated Triazole AmineMechanistic Causality
Amine pKa ~4.0 - 4.5~2.0 - 2.5Strong -I effect of the -CF₃ group withdraws electron density, stabilizing the conjugate base and reducing basicity.
Dipole Moment ModerateSignificantly HigherThe push-pull system across the aromatic ring creates a large, permanent charge separation [1].
¹³C-¹⁹F Coupling N/A¹J ≈ 268 Hz, ²J ≈ 39 HzDirect scalar coupling reflects the highly polarized nature of the C-F bonds [2].
Crystal Density Moderate (~1.3 g/cm³)High (>1.7 g/cm³)The planar triazole combined with the compact, dense -CF₃ group promotes tight intermolecular packing [2].
Lipophilicity (logP) BaselineHigher (+0.5 to +1.0)Driven by the high electronegativity and low polarizability of the fluorine atoms [3].

Synthesis and Downstream Applications

The synthesis of these complex heterocycles requires specialized approaches to handle highly reactive fluorinated intermediates. A highly efficient, modern method involves the tandem addition/cyclization of trifluoromethyl N-acylhydrazones with cyanamide. This formal[1+2+2] annulation provides rapid, atom-economical access to 5-amino-3-trifluoromethyl-1,2,4-triazolines, which can be subsequently oxidized to the fully aromatic 5-amino-3-trifluoromethyl-1,2,4-triazoles [4]. Because of their finely tuned electronic properties, these scaffolds are currently seeing aggressive adoption in the development of kinase inhibitors, agrochemicals, and next-generation energetic propellants.

References

  • Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl). ACS Publications.[Link]

  • Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via[3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules (PMC/NIH).[Link]

  • Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide. ACS Publications.[Link]

Protocols & Analytical Methods

Method

Application Note: 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine as a Privileged Building Block in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the strategic selection of functional building blocks dictates the downstream success of lead optimization. 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine represen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic selection of functional building blocks dictates the downstream success of lead optimization. 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine represents a highly specialized, multifunctional scaffold designed to overcome common pharmacokinetic and pharmacodynamic liabilities. The synthetic strategy based on the use of such fluorinated building blocks remains a dominating approach in modern drug discovery[1].

By synergizing the hydrogen-bonding capacity of a 1,2,4-triazole core[2] with the metabolic shielding of a trifluoromethyl (-CF₃) group[3] and the structural rigidity of an N-methyl lock, this compound serves as an elite bioisostere for amides and a potent hinge-binding motif for kinase inhibitors. This guide provides an authoritative framework for deploying this building block, detailing the physicochemical causality behind its design and providing self-validating protocols for its integration into complex molecular architectures.

Physicochemical Profiling & Rational Design

To effectively utilize this building block, medicinal chemists must understand how its structural features interact to modulate both its intrinsic reactivity and its behavior in biological systems. Furthermore, N-methylated and trifluoromethylated azoles show higher lipophilicity and increased metabolic stability compared to their non-fluorinated analogues[4].

Quantitative Data Comparison

The following table summarizes the causal relationship between the building block's structural modifications and its resulting medicinal chemistry profile:

Parameter4-Methyl-5-(CF₃)-triazol-3-amineNon-fluorinated Analog (-CH₃)Non-methylated Analog (-NH)Causality & Medicinal Chemistry Impact
Tautomeric State Locked (4H) Locked (4H)Dynamic (1H/2H/4H)The 4-methyl group prevents tautomerization, ensuring a single, predictable 3D vector for Structure-Based Drug Design (SBDD).
Amine Nucleophilicity Very Low ModerateLowThe intense electron-withdrawing (-I) effect of the -CF₃ group pulls electron density from the conjugated triazole system, severely deactivating the exocyclic amine.
Lipophilicity (LogP) High (+1.0 to 1.5 shift) BaselineLowerIncorporating a trifluoromethyl group into drug candidates is a significant strategy to fine-tune physicochemical characteristics and enhance binding affinity[3].
Metabolic Stability Excellent Poor (C5 oxidation risk)ModerateFluorination at the C5 position completely blocks CYP450-mediated oxidation, a common metabolic liability in unsubstituted azoles.
H-Bond Donors (HBD) 1 (from -NH₂) 12 (from -NH₂ and ring -NH)N-methylation reduces the HBD count by 1, improving compliance with Lipinski's Rule of 5 and lowering the desolvation penalty during target binding.
Pharmacophore Visualization

Pathway cluster_features Structural Modulators & Pharmacological Effects BB 4-Methyl-5-(trifluoromethyl)- 4H-1,2,4-triazol-3-amine CF3 5-CF3 Group (Electron Withdrawing) BB->CF3 NMe 4-Methyl Group (Steric & Electronic Lock) BB->NMe NH2 3-Amine (Deactivated Nucleophile) BB->NH2 ADME Optimized ADME (High LogP, CYP Resistance) CF3->ADME Blocks Oxidation Target Kinase Hinge Binding (Target Interaction) NMe->Target Predictable Vector NH2->Target H-Bonding

Pharmacophore mapping of the building block and its impact on target binding and ADME profiles.

Experimental Protocols & Self-Validating Workflows

Because the exocyclic 3-amine is electronically deactivated by the adjacent triazole ring and the strongly electron-withdrawing -CF₃ group, standard ambient-temperature couplings (e.g., EDC/HOBt) are prone to failure. The protocols below are engineered to overcome these high activation energy barriers while incorporating mandatory self-validation steps to ensure trustworthiness and prevent downstream resource waste.

Protocol A: Microwave-Assisted Amide Coupling

Causality: To overcome the poor nucleophilicity of the amine, we mandate the use of highly reactive uronium salts (HATU) combined with microwave irradiation. The localized superheating and micro-pressurization force the acylation of the deactivated amine.

Step-by-Step Methodology:

  • Activation: In a microwave vial, dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.3 eq) and DIPEA (3.0 eq). Stir at room temperature for 5 minutes to ensure full formation of the active ester.

  • Coupling: Add 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (1.0 eq) to the activated mixture.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes (absorbance level: high).

  • Self-Validation (Critical QC): Before workup, quench a 5 µL aliquot in 100 µL of Methanol. Analyze via UPLC-MS.

    • Diagnostic Logic: The presence of the methyl ester of the starting acid indicates incomplete activation. The presence of unreacted triazol-amine with no starting acid indicates successful activation but failed coupling (requiring higher temperatures or an acid chloride approach). Proceed only if conversion is >95%.

  • Workup: Dilute the mixture with EtOAc, wash sequentially with saturated aqueous NaHCO₃, 5% LiCl (to remove DMF), and brine. Dry over Na₂SO₄, concentrate, and purify via reverse-phase Prep-HPLC.

Protocol B: Regioselective Buchwald-Hartwig Cross-Coupling

Causality: When cross-coupling this building block with aryl halides to form extended N-aryl scaffolds, competitive N-arylation is a common failure mode in azole chemistry. However, the 4-methyl group acts as a structural lock, preventing tautomerization and sterically hindering the adjacent ring nitrogens, ensuring absolute regioselectivity at the exocyclic amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the triazol-amine (1.0 eq), aryl bromide (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Degassing: Evacuate and backfill the tube with Argon three times. Add anhydrous 1,4-dioxane (0.1 M) and degas via sparging for 10 minutes.

  • Reaction: Seal the tube and heat at 100°C for 16 hours.

  • Self-Validation (Critical QC): Filter a 50 µL aliquot through a Celite plug, dilute with CDCl₃, and perform a rapid ¹⁹F-NMR analysis.

    • Diagnostic Logic: The -CF₃ group acts as a highly sensitive environmental probe. A single, sharp singlet in the -62 to -64 ppm range confirms absolute regioselectivity. The appearance of multiple ¹⁹F signals immediately flags unwanted side reactions or degradation of the CF₃ group, allowing the chemist to halt the workflow.

  • Purification: Filter the crude mixture through Celite, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

Workflow Visualization

Workflow Step1 1. Carboxylic Acid Activation (HATU, DIPEA, DMF, 5 min) Step2 2. Building Block Addition (4-Me-5-CF3-Triazol-3-amine) Step1->Step2 Step3 3. Microwave Irradiation (120°C, 20 min, 200W) Step2->Step3 QC1 4. Self-Validation: UPLC-MS (Check for >95% Conversion) Step3->QC1 QC1->Step3 Fail (Re-irradiate) Step4 5. Workup & Extraction (EtOAc / Brine Wash) QC1->Step4 Pass Step5 6. Reverse-Phase Prep-HPLC (C18, MeCN/H2O + 0.1% TFA) Step4->Step5

Self-validating microwave-assisted amide coupling workflow for deactivated triazol-amines.

References

  • MDPI (2025) . The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. URL:[Link]

  • ACS Publications (2022) . Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide. URL:[Link]

  • PMC / NIH (2024) . Fluorinated building blocks in drug design: new pathways and targets. URL:[Link]

  • ResearchGate / J. Med. Chem. (2020) . N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. URL:[Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Executive Summary & Mechanistic Rationale 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is a highly versatile building block in medicinal chemistry. The 1,2,4-triazole core acts as a robust bioisostere for amides...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is a highly versatile building block in medicinal chemistry. The 1,2,4-triazole core acts as a robust bioisostere for amides and esters, while the trifluoromethyl (–CF₃) group enhances lipophilicity, metabolic stability, and membrane permeability. However, functionalizing this scaffold presents a profound synthetic challenge.

The Causality of Unreactivity: The exocyclic amine at the C3 position is exceptionally electron-poor. The strong inductive electron-withdrawing effect (–I) of the adjacent –CF₃ group, coupled with the inherent electron deficiency of the heteroaromatic triazole ring, severely delocalizes the nitrogen lone pair. Consequently, this amine acts as a remarkably poor nucleophile, rendering traditional SNAr or Ullmann-type couplings ineffective.

To achieve late-stage functionalization, researchers must bypass these electronic deactivations through two divergent transition-metal-catalyzed pathways:

  • Direct C–N Bond Formation: Utilizing highly active Palladium-catalyzed Buchwald-Hartwig amination .

  • Indirect C–C Bond Formation: Converting the recalcitrant amine to a highly electrophilic C3-bromide via a non-aqueous Sandmeyer reaction, followed by Suzuki-Miyaura cross-coupling .

Divergent Reaction Pathways

G cluster_0 Pathway A: C-N Coupling cluster_1 Pathway B: C-C Coupling SM 4-Methyl-5-(trifluoromethyl)- 4H-1,2,4-triazol-3-amine CN_Prod N-Aryl Triazol-3-amine (Buchwald-Hartwig) SM->CN_Prod Ar-X, Pd2(dba)3, tBuXPhos Base, Heat Intermediate 3-Bromo-4-methyl-5-(trifluoromethyl)- 4H-1,2,4-triazole SM->Intermediate t-BuONO, CuBr2 MeCN, 65°C CC_Prod C3-Aryl/Alkyl Triazole (Suzuki-Miyaura) Intermediate->CC_Prod Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 1,4-Dioxane/H2O

Divergent cross-coupling pathways for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine.

Quantitative Data & Optimization Summaries

The choice of ligand in the Buchwald-Hartwig amination is the single most critical variable. Because the triazole nitrogens can coordinate to and poison the palladium center, a bulky, electron-rich dialkylbiaryl phosphine ligand is required to accelerate reductive elimination before catalyst deactivation occurs.

Table 1: Ligand Screening for Buchwald-Hartwig N-Arylation (Conditions: 1.0 eq Triazol-3-amine, 1.2 eq Bromobenzene, 5 mol% Pd₂(dba)₃, 10 mol% Ligand, 2.0 eq Cs₂CO₃, 1,4-Dioxane, 100 °C, 16 h)

Ligand ClassSpecific LigandConversion (%)Mechanistic Observation / Failure Mode
BidentateBINAP< 5%Severe catalyst poisoning; stable Pd-triazole resting state.
Bidentate (Wide Bite)Xantphos15%Slow reductive elimination; high rate of proto-debromination.
DialkylbiarylBrettPhos65%Good conversion, but sterics slightly hinder oxidative addition.
Dialkylbiaryl tBuXPhos 88% Optimal balance of electron density and steric bulk.

Table 2: Optimization of Suzuki-Miyaura C-C Coupling on the C3-Bromo Intermediate (Conditions: 1.0 eq 3-Bromo-triazole, 1.5 eq Phenylboronic acid, Base, Solvent, 90 °C, 12 h)

Catalyst SystemBaseSolvent SystemYield (%)Notes
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O40%High levels of protodebromination observed.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O72%Good yield, but sensitive to trace oxygen.
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 92% Robust, highly reproducible, scalable.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Objective: Direct C–N coupling of the exocyclic amine with an aryl halide.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (1.0 mmol, 166.1 mg), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 45.8 mg), tBuXPhos (0.10 mmol, 42.5 mg), and anhydrous Cs₂CO₃ (2.0 mmol, 651.6 mg).

  • Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 16 hours.

  • Self-Validating Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze.

    • Causality Check: The starting material peak at m/z 167.1 [M+H]⁺ should be fully consumed. If a peak at m/z 333.1 appears, it indicates symmetric urea formation (a known side-reaction when the Pd-cycle stalls), suggesting oxygen contamination or degraded ligand.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Non-Aqueous Sandmeyer Bromination

Objective: Conversion of the unreactive amine into a highly electrophilic C3-bromide. Note: Because the starting amine is weakly basic, aqueous NaNO₂/HCl protocols will fail to form the diazonium salt.

  • Preparation: Suspend Copper(II) bromide (CuBr₂, 1.5 mmol, 335 mg) and tert-butyl nitrite (t-BuONO, 1.5 mmol, 178 µL) in anhydrous acetonitrile (10 mL) in a round-bottom flask under Argon. Heat the dark mixture to 65 °C.

  • Addition: Dissolve 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (1.0 mmol, 166.1 mg) in anhydrous acetonitrile (5 mL). Add this solution dropwise to the CuBr₂/t-BuONO mixture over 15 minutes. Evolution of nitrogen gas will be immediately visible.

  • Reaction: Stir at 65 °C for 2 hours.

  • Self-Validating Check (TLC & LC-MS):

    • TLC (Hexanes/EtOAc 7:3): The highly polar starting amine (Rf ~0.1) will completely convert to a highly lipophilic spot (Rf ~0.7).

    • LC-MS: Look for the characteristic 1:1 isotopic doublet of the brominated product at m/z 230.0 / 232.0 [M+H]⁺ .

  • Workup: Cool to room temperature, quench with 1M aqueous HCl (10 mL) to break up copper complexes, and extract with EtOAc (3 × 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The crude product is usually >90% pure and can be used directly in Protocol 3.

Protocol 3: Suzuki-Miyaura C-C Cross-Coupling

Objective: Coupling the C3-bromide intermediate with an aryl/alkyl boronic acid.

  • Preparation: To a microwave vial, add 3-Bromo-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole (1.0 mmol, 230.0 mg), the corresponding boronic acid (1.5 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg), and K₂CO₃ (3.0 mmol, 414.6 mg).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Sparge the mixture with Argon for 10 minutes.

  • Reaction: Seal the vial and heat at 90 °C for 12 hours.

  • Self-Validating Check (LC-MS):

    • Causality Check: The C3-bromo triazole is highly electrophilic and prone to reduction. If significant protodebromination is observed (appearance of a peak at m/z 152.1 [M+H]⁺ ), lower the reaction temperature to 80 °C for subsequent runs and ensure rigorous deoxygenation of the water source.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 × 15 mL). Dry the organic layers over MgSO₄, filter, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the appended aryl group.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.[Link]

  • Kacprzak, K. M., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999.[Link]

Method

Application Note: Formulation and Stabilization of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine in Suspension Concentrates (SC)

Audience: Agrochemical Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Chemical Rationale 4-Methyl-5-(trifluorometh...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Agrochemical Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Rationale

4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is a highly specialized heterocyclic scaffold increasingly utilized in the discovery and development of modern agrochemicals (such as broad-spectrum fungicides and selective herbicides).

The molecular architecture of this compound dictates its biological efficacy and formulation requirements:

  • The Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ moiety significantly enhances the lipophilicity, metabolic stability, and target-binding selectivity of the molecule. In agrochemical applications, this translates to prolonged residual activity and superior penetration through waxy plant cuticles [1][2].

  • The Triazole Amine Core: The 1,2,4-triazole ring provides essential hydrogen-bond donor and acceptor sites. Mechanistically, the nitrogen atoms in the triazole ring are highly effective at coordinating with the heme iron of metalloenzymes, such as Cytochrome P450 (CYP51/14α-demethylase), which is a primary mode of action for many triazole-based fungicides[3].

Due to its high melting point and extremely low aqueous solubility, formulating this compound as a soluble liquid (SL) or emulsifiable concentrate (EC) is often thermodynamically unstable or requires excessive amounts of harsh organic solvents. Therefore, formulating the active ingredient (AI) as a Suspension Concentrate (SC) is the industry gold standard. SCs provide a stable, water-based, and environmentally friendly delivery system [4][5].

Physicochemical Profiling

Before initiating formulation, it is critical to establish the physicochemical parameters of the AI. These metrics dictate the selection of surfactants, dispersants, and milling parameters.

Table 1: Physicochemical Properties of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

ParameterValue / CharacteristicFormulation Implication
Molecular Weight 166.10 g/mol Determines molar application rates.
Physical State Solid (White/Beige Powder)Requires mechanical size reduction (milling).
Melting Point > 140 °CHighly suitable for wet milling; low risk of melting during high-shear processing [5].
Water Solubility < 50 mg/L (at 20 °C)Ideal for SC; low solubility prevents Ostwald ripening (crystal growth) in water [4].
LogP (Octanol/Water) ~2.1 - 2.8Highly lipophilic; requires robust wetting agents to overcome surface tension during pre-mixing.

Formulation Strategy & Causality

A successful SC formulation is a self-validating thermodynamic system. Every excipient chosen must serve a specific mechanistic purpose to prevent the natural tendency of the suspended particles to agglomerate or settle.

  • Wetting Agents (e.g., Sodium alkyl naphthalene sulfonate): The highly hydrophobic -CF₃ group repels water. Wetting agents lower the dynamic surface tension of the aqueous phase, allowing water to displace air from the porous surfaces of the raw AI powder, preventing the powder from floating.

  • Polymeric Dispersants (e.g., Tristyrylphenol ethoxylates or Polycarboxylates): Once milled, the AI particles have a massive surface area and high surface energy, leading to flocculation. Polymeric dispersants adsorb onto the AI surface, providing steric hindrance and electrostatic repulsion that keep the particles separated [4].

  • Rheology Modifiers (e.g., Xanthan Gum): To prevent sedimentation over a 2-year shelf life, the continuous phase must be structured. Xanthan gum creates a pseudoplastic (shear-thinning) fluid. At rest, the viscosity is high (suspending the particles); under shear (pouring or pumping), the viscosity drops, allowing for easy handling [5].

Experimental Protocol: Preparation of 200 g/L SC Formulation

Materials Required
  • Active Ingredient: 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (20.0% w/w)

  • Wetting Agent: Sodium alkyl naphthalene sulfonate (1.5% w/w)

  • Dispersant: Tristyrylphenol ethoxylate phosphate ester (3.0% w/w)

  • Antifreeze: Propylene Glycol (5.0% w/w)

  • Antifoam: Silicone-based emulsion (0.2% w/w)

  • Rheology Modifier: Xanthan gum (0.15% w/w)

  • Biocide: 1,2-Benzisothiazolin-3-one (BIT) (0.1% w/w)

  • Carrier: Deionized Water (q.s. to 100%)

Step-by-Step Methodology

Step 1: Pre-Mixing (Slurry Preparation)

  • Charge a stainless-steel mixing vessel with Deionized Water and Propylene Glycol.

  • Under moderate agitation (500 RPM) using a high-shear dissolver, sequentially add the Wetting Agent, Dispersant, and Antifoam. Mix until completely homogenized.

  • Slowly sift the 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine powder into the vortex.

  • Causality Check: Increase agitation to 1500 RPM for 30 minutes. This high-shear pre-mixing breaks down loose agglomerates and ensures the AI is thoroughly wetted, which is critical to prevent blockages in the subsequent milling phase.

Step 2: Wet Bead Milling

  • Transfer the pre-mixed slurry to a horizontal bead mill loaded with 0.8–1.0 mm Yttrium-stabilized Zirconium Oxide beads (70% volume fill).

  • Circulate the slurry through the mill. Maintain the cooling jacket temperature strictly below 30 °C.

  • Causality Check: Controlling the temperature is vital. If the temperature exceeds 40 °C, the AI may partially dissolve in the aqueous phase and recrystallize upon cooling (Ostwald ripening), destroying the formulation stability [5].

  • Mill until the particle size distribution reaches a target of D50​<2.0μm and D90​<5.0μm .

Step 3: Rheology Modification & Stabilization

  • In a separate vessel, prepare a 2% stock gel of Xanthan gum in water, incorporating the Biocide (BIT) to prevent microbial degradation of the polysaccharide.

  • Transfer the milled suspension to a finishing tank.

  • Slowly blend the Xanthan gum stock gel into the milled suspension under low shear (300 RPM) until the desired viscosity is achieved.

Step 4: Quality Control Validation Validate the formulation against the metrics in Table 2 to ensure the system is physically stable.

Table 2: Quality Control Metrics for 200 g/L SC

QC TestTarget SpecificationAnalytical Method
Particle Size ( D50​ ) 1.0 - 2.0 µmLaser Diffraction (e.g., Malvern Mastersizer)
Apparent Viscosity 400 - 800 mPa·sBrookfield Viscometer (Spindle 2, 30 RPM, 25°C)
Suspensibility > 90%CIPAC MT 161 (Gravimetric determination after 30 mins)
pH (1% aqueous dilution) 6.0 - 8.0Potentiometric pH meter

Workflow and Mechanistic Visualizations

FormulationWorkflow A Active Ingredient 4-Methyl-5-CF3-Triazol-3-amine B Pre-Mixing Phase (Water, Wetting Agents, Dispersants) A->B C Wet Bead Milling (Zirconium Oxide Beads, <30°C) B->C D Particle Size Control (Target: d50 < 2.0 µm) C->D E Rheology Modification (Xanthan Gum, Biocide, Antifreeze) D->E F Final SC Formulation (Quality Control & Packaging) E->F

Fig 1: Step-by-step wet milling workflow for Suspension Concentrate (SC) formulation.

MoAPathway A Foliar Application of SC (Droplet Spreading & Retention) B Cuticular Penetration (Aided by Surfactants) A->B C Target Site Binding (e.g., CYP51 / Metalloenzymes) B->C D Triazole Amine Core (Coordinates with Heme Iron) C->D E Trifluoromethyl (-CF3) Group (Anchors in Hydrophobic Pocket) C->E F Enzyme Inhibition & Pathogen/Weed Mortality D->F E->F

Fig 2: Mechanistic pathway of triazole target binding and biological efficacy.

References

  • Title: Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate Source: Frontiers in Chemistry URL: [Link]

  • Title: Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: NOVEL AGROCHEMICAL SUSPOEMULSIONS (EP 2375901 B1)
  • Title: Suspension concentrates (WO2012130823A1)
Application

Application Note: Regioselective N-Alkylation Strategies for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Molecular Profiling & Reactivity Dynamics The functionalization of 4-Methyl-5-(tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Molecular Profiling & Reactivity Dynamics

The functionalization of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine presents a complex regiochemical challenge due to competing nucleophilic sites. Understanding the underlying electronic and steric environment is critical for designing a successful N-alkylation workflow.

  • Electronic Effects: The strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C5 position exerts powerful inductive (-I) and mesomeric (-M) effects, pulling electron density away from the triazole core. While this reduces the overall nucleophilicity of the endocyclic nitrogens (N1 and N2), the lone pair on the exocyclic C3-amine is highly delocalized into the electron-deficient aromatic ring.

  • Steric & Structural Constraints: The methyl group at N4 permanently blocks this position and introduces steric bulk that influences the trajectory of incoming electrophiles toward the adjacent C3-amine. Because N4 is alkylated, the ring lacks an acidic endocyclic proton.

  • Nucleophilic Hierarchy: In 3-amino-1,2,4-triazoles, the sp²-hybridized ring nitrogens possess localized lone pairs in the plane of the ring, making them kinetically more accessible to electrophiles than the heavily delocalized exocyclic amine[1]. Consequently, naive direct alkylation often fails to yield the desired exocyclic product.

Mechanistic Causality in Regioselective Alkylation

To achieve high regiopurity, synthetic design must actively bypass the kinetic preference for endocyclic alkylation.

Pathway A: Reductive Amination (The Gold Standard) Reductive amination forces exocyclic selectivity through thermodynamic control. The causality lies in the initial condensation step: aldehydes react exclusively with the primary exocyclic amine to form an imine intermediate. Ring nitrogens cannot form stable imines without permanently disrupting the aromaticity of the triazole system[2]. Subsequent reduction locks in the exocyclic alkyl group, completely avoiding triazolium salt formation.

Pathway B: Direct Alkylation (Ambident Anion Formation) Using strong bases (e.g., NaH) deprotonates the exocyclic amine, forming an ambident anion. However, the negative charge heavily delocalizes across the N1-C5-N4-C3-N(exo) system. Alkylation of this anion often results in an intractable mixture of exocyclic N-alkylated products and N1/N2-alkylated mesoionic/triazolium species. As noted in recent regioselective microwave synthesis studies, direct alkylation of unprotected 3-amino-1,2,4-triazoles frequently fails to yield clean products[3].

Pathway C: Protection-Directed Alkylation By installing a bulky, electron-withdrawing protecting group (such as a Boc group) on the exocyclic amine, the nitrogen's acidity is increased while steric hindrance prevents over-alkylation. Deprotonation followed by alkylation occurs cleanly at the exocyclic position.

Quantitative Data & Method Selection

The following table summarizes the quantitative expectations and strategic trade-offs for each alkylation method to aid in route selection.

Alkylation StrategyReagents & ConditionsPrimary RegioselectivityTypical Yield RangeStrategic AdvantagesLimitations
Reductive Amination R-CHO, NaBH(OAc)₃, DCE, 25°CExocyclic (N3)75% – 92%Absolute regiocontrol; completely avoids ring alkylation.Restricted to available aldehyde precursors.
Protection-Directed 1. Boc₂O2. R-X, NaH3. TFAExocyclic (N3)60% – 80% (Over 3 steps)Allows use of diverse alkyl halides; highly clean final product.Lower atom economy; requires 3 distinct synthetic steps.
Direct Alkylation R-X, K₂CO₃ or NaH, DMF, 60°CMixed (Endo/Exo)20% – 45%Simple reagent setup; one-pot procedure.Poor selectivity; requires tedious chromatographic separation.

Validated Experimental Protocols

Protocol A: Selective Exocyclic N-Alkylation via Reductive Amination

This protocol utilizes a self-validating imine-formation step to ensure strict regiocontrol.

Materials:

  • 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (1.0 equiv)

  • Target Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the triazole starting material (1.0 mmol) in 5.0 mL of anhydrous DCE under an inert argon atmosphere. Add the aldehyde (1.1 mmol) followed by glacial acetic acid (0.1 mmol).

  • Self-Validation Check: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). Causality Note: Do not proceed until the primary amine spot is significantly consumed. Premature addition of the reducing agent will reduce the unreacted aldehyde to an alcohol, stalling the reaction.

  • Reduction: Cool the reaction mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure secondary exocyclic amine.

Protocol B: Protection-Directed Alkylation

Ideal for introducing complex alkyl groups where the corresponding aldehyde is unstable or unavailable.

Materials:

  • 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv)

  • Alkyl Halide (R-X) (1.2 equiv)

  • Trifluoroacetic Acid (TFA)

Step-by-Step Methodology:

  • Protection: Dissolve the triazole (1.0 mmol) in anhydrous THF (5 mL). Add DMAP (0.1 mmol) and Boc₂O (1.2 mmol). Stir at 40°C for 6 hours until complete conversion to the N-Boc derivative. Concentrate and briefly filter through a silica plug.

  • Deprotonation: Dissolve the N-Boc intermediate in anhydrous DMF (4 mL) and cool to 0°C under argon. Carefully add NaH (1.5 mmol).

  • Self-Validation Check: Observe the reaction closely. Causality Note: Immediate hydrogen gas evolution must be visible. The solution will typically adopt a pale yellow tint, confirming the formation of the resonance-stabilized ambident anion.

  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise. Stir at room temperature for 4 hours. Quench with ice water and extract with Ethyl Acetate.

  • Deprotection: Dissolve the crude alkylated intermediate in a 1:4 mixture of TFA/DCM (5 mL). Stir at room temperature for 2 hours. Concentrate in vacuo and neutralize with saturated NaHCO₃ to yield the target exocyclic N-alkylated triazole.

Reaction Pathway Visualization

Pathway Start 4-Methyl-5-(trifluoromethyl)- 4H-1,2,4-triazol-3-amine RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Start->RedAm Pathway A DirAlk Direct Alkylation (R-X, Base) Start->DirAlk Pathway B Prot Protection Strategy (Boc2O) Start->Prot Pathway C ExoAlkyl Exocyclic N-Alkyl Product (High Regiopurity) RedAm->ExoAlkyl Mix Mixture: Endocyclic & Exocyclic Alkylation DirAlk->Mix BocInt N-Boc Intermediate Prot->BocInt Deprot Alkylation & Deprotection (R-X, NaH -> TFA) BocInt->Deprot Deprot->ExoAlkyl

Fig 1: N-alkylation pathways for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine.

References

  • Selection of Conditions for Alkylation of 3-Amino-1,2,4-triazole Source: Russian Journal of General Chemistry (via ResearchGate) URL:1[1]

  • Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles Source: ACS Combinatorial Science URL:2[2]

  • Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles and a study of their cholinesterase inhibition properties Source: RSC Advances URL:3[3]

Sources

Method

Derivatization techniques for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine in organic synthesis

Executive Summary & Chemical Profiling In modern medicinal chemistry and agrochemical development, the 1,2,4-triazole core serves as a robust bioisostere for amides and esters, offering enhanced metabolic stability and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In modern medicinal chemistry and agrochemical development, the 1,2,4-triazole core serves as a robust bioisostere for amides and esters, offering enhanced metabolic stability and diverse hydrogen-bonding capabilities. The specific building block 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS: 1547010-07-0) represents a highly specialized scaffold[1].

The incorporation of a trifluoromethyl (–CF₃) group at the C5 position significantly increases the lipophilicity and metabolic resistance of the molecule, making it a highly desirable moiety in drug design. Furthermore, the methylation at the N4 position locks the tautomeric state of the triazole ring. Unlike unsubstituted 3-amino-1,2,4-triazoles, which frequently undergo competitive endocyclic N1 or N2 alkylation/acylation[2], the N4-methyl group ensures that derivatization is strictly directed toward the exocyclic C3-amine.

Mechanistic Insight: Reactivity of the C3-Amine

While the N4-methyl group provides regiocontrol, the derivatization of the C3-amine presents distinct synthetic challenges due to a combination of electronic and steric factors:

  • Electronic Dampening (Poor Nucleophilicity): The pKa of the conjugate acid of a standard 3-amino-1,2,4-triazole is approximately 4.0, indicating that the exocyclic amine is weakly basic and a poor nucleophile[3]. The addition of the strongly electron-withdrawing –CF₃ group at C5 further depletes electron density from the triazole system via inductive (–I) effects, rendering the C3-amine exceptionally unreactive under standard ambient conditions.

  • Steric Hindrance: The adjacent N4-methyl group creates a localized steric shield around the C3-amine, impeding the approach of bulky electrophiles.

Causality in Experimental Design: Because of these factors, standard room-temperature acylation or alkylation protocols typically fail or result in trace yields. Successful derivatization requires driving the reaction thermodynamically (via microwave irradiation or elevated temperatures) or activating the amine via strong bases (e.g., NaH) to form a more reactive amide anion[4]. For C–N cross-coupling, specialized bulky palladium ligands are required to prevent the electron-rich triazole nitrogens from coordinating to and poisoning the metal catalyst[2][5].

G A 4-Methyl-5-(CF3)- 4H-1,2,4-triazol-3-amine B N-Acylation (Amide) A->B Acyl Chloride Base / MW C Urea/Thiourea Formation A->C Isocyanate Base / Heat D C-N Cross-Coupling (N-Arylation) A->D Aryl Halide Pd / BrettPhos

Caption: Primary exocyclic derivatization pathways for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems. Each includes specific in-process controls (IPCs) to verify reaction progress, ensuring high trustworthiness and reproducibility.

Protocol A: Microwave-Assisted N-Acylation (Amide Formation)

Due to the poor nucleophilicity of the C3-amine, conventional thermal acylation is prone to degradation and low conversions. Microwave-assisted synthesis utilizing a strong base overcomes the activation energy barrier efficiently[4].

Reagents:

  • 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (1.0 equiv, 1.0 mmol)

  • Acyl chloride (1.5 equiv, 1.5 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.0 equiv, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Deprotonation: In an oven-dried microwave vial under argon, dissolve the triazol-3-amine in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH in portions. Self-Validation: The evolution of H₂ gas indicates the successful formation of the highly nucleophilic triazolyl amide anion. Stir at 0 °C for 15 minutes.

  • Electrophile Addition: Add the acyl chloride dropwise. Seal the vial with a crimp cap.

  • Microwave Irradiation: Transfer the vial to a microwave reactor. Irradiate at 120 °C for 20 minutes.

  • Workup & IPC: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 × 15 mL).

    • TLC Monitoring: Use 5% MeOH in DCM. The starting material (amine) typically stains strongly with ninhydrin, whereas the acylated product will be ninhydrin-negative and UV-active.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Urea Synthesis via Isocyanate Coupling

Urea derivatives of triazoles are potent pharmacophores. The reaction with isocyanates requires catalytic base to enhance the nucleophilic attack on the isocyanate carbon[6][7].

Reagents:

  • Triazol-3-amine (1.0 equiv, 1.0 mmol)

  • Aryl/Alkyl Isocyanate (1.2 equiv, 1.2 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv, 0.2 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Reaction Assembly: Suspend the triazol-3-amine in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Add the isocyanate followed by DBU.

  • Thermal Activation: Heat the mixture to reflux (110 °C) for 6–8 hours under a nitrogen atmosphere.

    • Self-Validation: The starting triazol-amine is often poorly soluble in toluene at room temperature. As the urea product forms, the reaction mixture typically becomes a homogeneous solution, followed by the precipitation of the urea product upon cooling.

  • Isolation: Cool the reaction to 0 °C. Filter the precipitated solid and wash with cold hexanes and diethyl ether to remove unreacted isocyanate and DBU.

Protocol C: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Direct arylation of the C3-amine is notoriously difficult because the N1 and N2 atoms of the triazole ring readily coordinate to Palladium(II) intermediates, leading to catalyst poisoning[2][5]. Utilizing a highly sterically hindered, electron-rich ligand like BrettPhos prevents off-target coordination and facilitates the reductive elimination step.

Reagents:

  • Triazol-3-amine (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • BrettPhos ligand (0.1 equiv, 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (8 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a glovebox or under strict Schlenk conditions, combine Pd₂(dba)₃, BrettPhos, and 1,4-Dioxane. Stir for 15 minutes at room temperature until a deep red/purple solution forms, indicating the generation of the active Pd(0)Lₙ complex.

  • Reagent Addition: Add the triazol-3-amine, aryl bromide, and NaOtBu to the catalyst solution. Seal the vessel.

  • Coupling: Heat the mixture at 100 °C for 12–16 hours.

  • Workup & IPC: Cool to room temperature and filter the mixture through a pad of Celite to remove palladium black and inorganic salts.

    • LC-MS Validation: Analyze the filtrate. The mass spectrum should show the disappearance of the m/z 167 [M+H]⁺ peak (starting material) and the appearance of the corresponding arylated mass.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

G Pd Pd(0) Active Catalyst (BrettPhos-ligated) Ox Oxidative Addition [Pd(II)(Ar)(Br)L_n] Pd->Ox + Aryl Bromide Coord Amine Coordination & Base Deprotonation Ox->Coord + Triazol-amine + NaOtBu Red Reductive Elimination (Product Release) Coord->Red Intermediate Red->Pd - N-Aryl Triazole

Caption: Mechanistic cycle for the BrettPhos-enabled Pd-catalyzed N-arylation of triazol-3-amines.

Quantitative Data Summary

The table below summarizes the optimal conditions and expected outcomes for the derivatization of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine based on the protocols outlined above.

Derivatization TypeReagent ClassBase / CatalystSolventTemp / TimeTypical Yield (%)Primary Challenge
N-Acylation Acyl ChloridesNaH (2.0 eq)DMF120 °C (MW) / 20 min75 - 88%Poor amine nucleophilicity
Urea Synthesis IsocyanatesDBU (0.2 eq)Toluene110 °C / 6 - 8 h80 - 92%Reversibility / Solubility
N-Arylation Aryl BromidesPd₂(dba)₃ / BrettPhos1,4-Dioxane100 °C / 12 - 16 h60 - 85%Catalyst poisoning by triazole nitrogens

References

  • MDPI. "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids." Molecules. Available at:[Link]

  • Astakhov, A. V., et al. "Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator." ResearchGate. Available at: [Link]

  • Google Patents. "New urea urethane compounds." JP2006143740A.

Sources

Application

Application Note: Advanced Catalytic Systems for the Derivatization of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application: C–N Bond Formation, Late-Stage Functionalization, Buchwald-Hartwig Cross-Coupling Executive Summary The incorporation of the 4-Methyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application: C–N Bond Formation, Late-Stage Functionalization, Buchwald-Hartwig Cross-Coupling

Executive Summary

The incorporation of the 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine motif into pharmaceutical scaffolds is highly desirable due to its unique physicochemical properties. The trifluoromethyl (-CF3) group enhances metabolic stability and lipophilicity, while the 1,2,4-triazole core acts as a robust bioisostere for amides and other hydrogen-bonding networks.

However, derivatizing the exocyclic C3-amine via standard transition-metal catalysis (e.g., Buchwald-Hartwig amination[1]) presents severe synthetic challenges. C-amino-1,2,4-triazoles are notoriously difficult substrates due to their multidentate character, which leads to catalyst poisoning, and the inherently low nucleophilicity of the amino group[2]. This Application Note details a highly optimized, field-proven protocol utilizing ultra-bulky N-Heterocyclic Carbene (NHC) ligands and a specific in situ reductant to overcome these barriers, ensuring high-yielding C–N cross-coupling.

Mechanistic Insights: The Catalytic Challenge

To successfully couple 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine with aryl halides, one must understand the causality behind standard catalyst failure:

  • Electronic Deactivation: The strongly electron-withdrawing -CF3 group at the C5 position exerts a powerful inductive (-I) effect across the triazole ring. This drastically pulls electron density away from the exocyclic C3-NH2 group, rendering it a poor nucleophile for attacking the Pd(II)-aryl intermediate during the catalytic cycle.

  • Steric Hindrance: The methyl group at the N4 position creates localized steric bulk directly adjacent to the reacting amine, restricting the optimal trajectory for coordination to the metal center[3].

  • Multidentate Catalyst Poisoning: Unprotected triazole nitrogens (N1, N2) are excellent σ-donors. Instead of undergoing the desired cross-coupling, these substrates often bridge multiple palladium centers, forming stable, insoluble, and catalytically dead polynuclear Pd(II) complexes[2].

The Solution: IPr*OMe and TPEDO Activation

Standard phosphine ligands (e.g., XPhos, BINAP) typically fail to prevent the formation of these dead-end complexes[1]. The breakthrough in coupling deactivated 4-substituted 3-amino-1,2,4-triazoles relies on two synergistic components[3]:

  • Ultra-Bulky NHC Ligands (IPrOMe): The extreme steric encumbrance of the IPrOMe ligand shields the palladium center, physically preventing the multidentate triazole from bridging two metals.

  • TPEDO Activator: Standard Pd(II) precatalysts require reduction to the active Pd(0) state. Usually, the amine substrate acts as the reductant. Because deactivated triazoles are poor reductants, the reaction stalls. The addition of 1,1,2,2-tetraphenylethane-1,2-diol (TPEDO) acts as a mild, sacrificial in situ Pd(II) to Pd(0) reductant, bypassing the substrate's electronic deficiencies and rapidly initiating the catalytic cycle[4].

CatalyticCycle Precat Pd(II) Precatalyst + IPr*OMe TPEDO TPEDO Activator (Reduction) Precat->TPEDO Pd0 Active Pd(0)-NHC Species TPEDO->Pd0 - Byproducts OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Coord Triazole-Amine Coordination OxAdd->Coord Deprot Base Deprotonation (-HX) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Catalytic Turnover

Catalytic cycle of Pd/NHC-mediated amination activated by TPEDO.

Quantitative Data: Catalyst Optimization

The table below summarizes the critical necessity of the NHC/TPEDO system when reacting deactivated 3-amino-1,2,4-triazoles with standard aryl bromides. Note the dramatic yield increase when the sacrificial reductant is introduced[3].

Precatalyst / Ligand SystemActivatorBaseTemp (°C)Isolated Yield (%)Observation / Causality
Pd2(dba)3 / XPhosNoneNaOtBu110< 5%Rapid formation of Pd black; catalyst poisoning.
Pd(OAc)2 / IPrNoneKOtBu11015%Bulky NHC prevents some bridging, but initiation is poor.
Pd(OAc)2 / IPrOMeNoneKOtBu11045%Ultra-bulky NHC improves turnover, but Pd(II) reduction remains a bottleneck.
Pd(OAc)2 / IPrOMe TPEDO KOtBu 110 > 90% Optimal: TPEDO ensures rapid Pd(0) generation; IPr*OMe prevents poisoning.

Experimental Protocol: Selective Buchwald-Hartwig Arylation

This methodology is designed as a self-validating system . Checkpoints are embedded within the steps to ensure the integrity of the catalytic cycle.

Reagents and Materials
  • Substrate: 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (1.0 equiv, 1.0 mmol)[5].

  • Electrophile: Aryl bromide or chloride (1.2 equiv, 1.2 mmol).

  • Catalyst: Pd(OAc)2 (2.0 mol%).

  • Ligand: IPr*OMe·HCl (2.0 mol%).

  • Activator: TPEDO (1,1,2,2-tetraphenylethane-1,2-diol) (2.0 mol%)[6].

  • Base: KOtBu (2.0 equiv, 2.0 mmol).

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL).

Step-by-Step Methodology

Workflow Prep 1. Glovebox Prep Exclude O2/H2O React 2. Catalytic Reaction 110°C, 1,4-Dioxane Prep->React Monitor 3. LC-MS Validation Check Conversion React->Monitor Purify 4. Flash Chromatography Product Isolation Monitor->Purify

Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step 1: Inert Atmosphere Preparation (Critical)

  • Transfer an oven-dried Schlenk tube or pressure vial equipped with a magnetic stir bar into an argon-filled glovebox. Causality: Pd(0) intermediates are highly sensitive to oxidation. Strict exclusion of O2 is required to prevent premature catalyst death.

  • Weigh and add Pd(OAc)2 (4.5 mg, 0.02 mmol), IPr*OMe·HCl (15.8 mg, 0.02 mmol), and TPEDO (7.3 mg, 0.02 mmol) into the vial.

  • Add the 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (166.1 mg, 1.0 mmol) and KOtBu (224.4 mg, 2.0 mmol).

Step 2: Solvent Addition and Activation

  • Add 5.0 mL of anhydrous, degassed 1,4-dioxane.

  • Add the aryl halide (1.2 mmol). (If the aryl halide is a liquid, it should be added via microsyringe outside the glovebox under a positive pressure of argon).

  • Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox.

Step 3: Reaction Execution and Self-Validation

  • Place the vial in a pre-heated oil bath or heating block set to 110 °C.

  • Validation Checkpoint 1 (15 minutes): Observe the color of the solution. A transition to a homogeneous light yellow/orange indicates successful formation of the active Pd(0)-NHC species via TPEDO reduction. If the solution turns opaque black immediately, oxygen contamination has occurred, resulting in Pd black precipitation.

  • Stir vigorously at 110 °C for 12–24 hours.

Step 4: Monitoring and Workup

  • Validation Checkpoint 2 (12 hours): Cool the reaction briefly, withdraw a 10 µL aliquot under argon, dilute with LC-MS grade acetonitrile, and analyze via LC-MS. Look for the disappearance of the starting triazole mass [M+H]+ = 167.1 and the appearance of the product mass.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and catalyst residues. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

Step 5: Purification

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate or DCM/MeOH gradient, depending on the aryl substituent) to yield the pure N-arylated 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine derivative.

References

  • Astakhov, A. V., Chernenko, A. Yu., Kutyrev, V. V., Ranny, G. S., Minyaev, M. E., Chernyshev, V. M., & Ananikov, V. P. (2023). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers, 10(1), 218-239. URL:[Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. URL:[Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Method

Application Note: Preparation of Amides from 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Introduction & Mechanistic Challenges The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and agrochemical development, frequently utilized for its hydrogen-bonding capabilities and metabolic sta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and agrochemical development, frequently utilized for its hydrogen-bonding capabilities and metabolic stability[1]. However, the functionalization of specific triazole derivatives—particularly the acylation of exocyclic amines—presents significant synthetic hurdles.

The compound 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine represents an extreme case of a deactivated, poorly nucleophilic amine. The mechanistic challenges are threefold:

  • Inherent Heteroaromatic Deactivation: The lone pair of the exocyclic C3-amine is heavily delocalized into the electron-deficient 1,2,4-triazole π -system.

  • Inductive Withdrawal (-I Effect): The presence of the highly electronegative trifluoromethyl (-CF 3​ ) group at the adjacent C5 position exerts a profound inductive pull, further stripping electron density away from the amine nitrogen.

  • Steric and Electronic Repulsion: Traditional peptide coupling reagents (e.g., EDC, HATU) rely on the amine attacking an activated ester. Because the C3-amine's nucleophilicity is virtually non-existent, these standard conditions typically result in unreacted starting material or require forcing conditions that lead to decomposition[2].

To successfully prepare amides from this substrate, researchers must abandon standard coupling protocols and employ strategies designed for weakly nucleophilic amines[2]. This guide details two field-proven, self-validating methodologies: Base-Mediated Deprotonation and Organoaluminum-Mediated Amidation .

Strategic Methodologies for Deactivated Amines

Approach A: Deprotonation-Driven Acylation

Because the neutral amine cannot effectively attack electrophiles, we must artificially raise its HOMO (Highest Occupied Molecular Orbital) energy. By treating the substrate with a strong, non-nucleophilic base such as Sodium Hydride (NaH), the amine is deprotonated to form a highly reactive amide anion. This intermediate readily attacks acid chlorides. The evolution of hydrogen gas during the NaH addition serves as a self-validating visual cue that the active nucleophile has been generated.

G A 4-Methyl-5-(trifluoromethyl)- 4H-1,2,4-triazol-3-amine B Deprotonation (NaH in THF, 0 °C) A->B - H2 gas C Highly Nucleophilic Amide Anion B->C D Electrophilic Attack (Acid Chloride Addition) C->D E Tetrahedral Intermediate D->E F Target Amide Product + NaCl E->F - Cl- elimination

Caption: Mechanistic pathway of base-mediated acylation of deactivated triazol-3-amines.

Approach B: Organoaluminum-Mediated Amidation (Weinreb-Type)

When acid chlorides are unstable or unavailable, esters can be used directly via activation with Trimethylaluminum (AlMe 3​ ). AlMe 3​ reacts with the deactivated amine to form an intermediate dimethylaluminum amide (with the evolution of methane gas). This complex serves a dual purpose: the aluminum acts as a Lewis acid to coordinate and activate the ester carbonyl, while the covalently bound nitrogen is perfectly positioned for an intramolecular-like nucleophilic attack.

Quantitative Data & Method Comparison

The following table summarizes the expected performance of various amidation strategies when applied to 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine, based on the behavior of highly deactivated heteroaromatic amines[2],[3].

Amidation StrategyReagents / ConditionsTemp (°C)Time (h)Expected YieldCausality / Notes
Standard Coupling EDC·HCl, HOBt, DIPEA, DMF25 - 6024< 5%Amine nucleophilicity is too low to attack the activated ester.
Mild Acylation Acid Chloride, Pyridine, DMAP801810 - 20%Sluggish reaction; competing side reactions at elevated temps.
Anion Acylation Acid Chloride, NaH, THF0 to 252 - 475 - 90% Deprotonation creates a powerful nucleophile. Best for stable acid chlorides.
AlMe 3​ Amidation Ester, AlMe 3​ , Toluene80 - 10012 - 1665 - 85% Al-N bond formation overcomes electronic deactivation. Best for ester starting materials.

Experimental Protocols

Protocol A: Deprotonation-Driven Acylation (NaH / Acid Chloride)

Causality Note: Anhydrous conditions are critical. Any moisture will rapidly quench the NaH and the acid chloride, leading to the formation of the unreactive carboxylic acid and recovery of the starting amine.

Reagents:

  • 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (1.0 equiv, 5.0 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 7.5 mmol)

  • Acid Chloride (1.2 equiv, 6.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Substrate Solubilization: Dissolve the triazol-3-amine (5.0 mmol) in anhydrous THF (15 mL) and transfer to the reaction flask. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add NaH (7.5 mmol) in one portion.

    • Self-Validation: Observe immediate effervescence (H 2​ gas evolution). The solution may become slightly opaque or change color, indicating the formation of the amide anion.

  • Activation Period: Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Dissolve the acid chloride (6.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 10 minutes via syringe.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (typically 30-50% EtOAc in Hexanes). The reaction is usually complete within 2 to 4 hours.

  • Quench & Workup: Cool the flask back to 0 °C and carefully quench excess NaH by the dropwise addition of saturated aqueous NH 4​ Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol B: Organoaluminum-Mediated Amidation

Causality Note: Trimethylaluminum is highly pyrophoric. The formation of the active aluminum-amide complex must be done carefully to control the release of methane gas.

Workflow N1 1. Substrate Preparation Dry Amine & Ester in Toluene N2 2. AlMe3 Addition Dropwise at 0 °C under N2 N1->N2 N3 3. Thermal Activation Heat to 80-100 °C (12 h) N2->N3 N4 4. Reaction Quench Rochelle Salt or Fieser Method N3->N4 N5 5. Phase Separation Extract with EtOAc N4->N5 N6 6. Purification Flash Chromatography N5->N6

Caption: Standard workflow for the handling and quenching of AlMe3-mediated amidation reactions.

Reagents:

  • 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (1.0 equiv, 3.0 mmol)

  • Target Ester (1.0 equiv, 3.0 mmol)

  • Trimethylaluminum (AlMe 3​ ) (2.0 M in toluene, 1.2 equiv, 3.6 mmol)

  • Anhydrous Toluene (15 mL)

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve the triazol-3-amine (3.0 mmol) in anhydrous toluene (10 mL). Cool to 0 °C.

  • Complex Formation: Slowly add AlMe 3​ (1.8 mL of a 2.0 M solution) dropwise via a gas-tight syringe.

    • Self-Validation: Methane gas will evolve. Stir at room temperature for 1 hour to ensure the complete formation of the aluminum amide complex.

  • Ester Addition: Add the target ester (3.0 mmol) dissolved in toluene (5 mL) to the reaction mixture.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80–100 °C. Stir for 12–16 hours. Monitor by LC-MS, as TLC can be misleading due to the highly polar nature of the aluminum intermediates.

  • Safe Quenching: Cool the reaction to 0 °C. Crucial Step: Quench the reaction by the extremely slow, dropwise addition of a saturated aqueous solution of Rochelle salt (Potassium sodium tartrate) (15 mL). This prevents the formation of intractable aluminum hydroxide emulsions.

  • Workup: Stir the biphasic mixture vigorously at room temperature for 1–2 hours until two clear layers form. Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over MgSO 4​ , and concentrate for subsequent chromatographic purification.

References

  • Miyashita, M., Shiina, I., & Mukaiyama, T. (1993). An Effective Method for Acylation of Weakly Nucleophilic Anilines with Silyl Carboxylates via Mixed Anhydrides. Bulletin of the Chemical Society of Japan. Available at: [Link][2]

  • Voronkov, M. G., et al. (1980). Mechanistic Evidence for Mild Base-Mediated Intermolecular Trans-Aminoacylations of 1-Acyl-5-amino-1H-1,2,4-triazoles / Acyl derivatives of 3-amino-1,2,4-triazole. ResearchGate. Available at:[Link][3]

Sources

Application

Advanced Applications of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine in Materials Science

Target Audience: Materials Scientists, Polymer Chemists, and MOF Engineers Compound Focus: 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS: 1547010-07-0) Executive Summary The compound 4-Methyl-5-(trifluoromet...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and MOF Engineers Compound Focus: 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS: 1547010-07-0)

Executive Summary

The compound 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is a highly functionalized, nitrogen-rich heterocyclic building block. Its unique molecular architecture—combining a coordinating triazole core, a Lewis-basic amino group, and a highly electronegative, bulky trifluoromethyl (-CF₃) group—makes it an exceptional candidate for advanced materials science.

This application note details two primary field-proven workflows for this compound:

  • Ligand design for Fluorinated Metal-Organic Frameworks (F-MOFs) targeting humid CO₂/N₂ separation.

  • End-capping agents for Low-Dielectric (Low- κ ) Fluorinated Polyimides (F-PIs) used in high-frequency 5G/6G microelectronics.

Physicochemical Profiling

Before integrating the compound into synthetic workflows, understanding its structural contributions is critical for predicting macroscopic material properties.

Structural FeatureChemical RoleMaterials Science Consequence
1,2,4-Triazole Core Multidentate nitrogen donorEnables robust bridging coordination with transition metals (Zn²⁺, Ag⁺) to form 3D frameworks.
-NH₂ (Amino Group) Hydrogen bond donor / Lewis baseProvides targeted binding sites for polarizable gases (e.g., CO₂) via dipole-quadrupole interactions.
-CF₃ (Trifluoromethyl) Electron-withdrawing / BulkyIncreases fractional free volume (FFV), lowers polarizability, and imparts extreme hydrophobicity.
-CH₃ (Methyl Group) Steric hindranceDisrupts polymer chain packing; fine-tunes MOF pore apertures to the ultramicroporous range (<7 Å).

Application 1: Synthesis of Ultramicroporous F-MOFs for Flue Gas Separation

Mechanistic Rationale

Capturing CO₂ from industrial flue gas is notoriously difficult because the presence of water vapor typically degrades the sorbent or competitively binds to the active sites. By utilizing 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine as an organic linker, researchers can construct Fluorinated MOFs (F-MOFs) [3].

The causality of this design is twofold:

  • Hydrophobic Shielding: The -CF₃ groups line the pore walls, creating a low-surface-energy, Teflon-like environment that sterically and electronically repels H₂O molecules [4].

  • Targeted Affinity: The -NH₂ groups remain accessible within the customized alkaline pore environment, providing strong, selective Lewis acid-base interactions with the slightly acidic CO₂ molecules [1].

F_MOF_Pathway Ligand 4-Methyl-5-(trifluoromethyl)- 4H-1,2,4-triazol-3-amine (Ligand) Solvothermal Solvothermal Synthesis (DMF/H2O, 120°C) Ligand->Solvothermal Metal Metal Precursor (e.g., Zn(NO3)2) Metal->Solvothermal FMOF Ultramicroporous F-MOF (4-7 Å Pore Size) Solvothermal->FMOF CF3_Effect Hydrophobic Shielding (-CF3 Group) FMOF->CF3_Effect NH2_Effect CO2 Binding Sites (-NH2 Group) FMOF->NH2_Effect Separation High CO2/N2 Selectivity Moisture Stability CF3_Effect->Separation Repels H2O NH2_Effect->Separation Binds CO2 FlueGas Humid Flue Gas (CO2, N2, H2O) FlueGas->Separation

Figure 1: Self-assembly pathway and functional mechanism of F-MOFs for humid gas separation.

Protocol: Solvothermal Synthesis of Zn-F-MOF

Self-Validating Note: This protocol utilizes DMF as a solvent because its high boiling point and moderate coordination ability regulate the rate of metal-ligand assembly, preventing amorphous precipitation and ensuring high crystallinity.

Step 1: Precursor Preparation

  • Dissolve 1.0 mmol of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of N,N-dimethylformamide (DMF).

  • In a separate vial, dissolve 1.0 mmol of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine in a solvent mixture of 4 mL DMF and 1 mL deionized water.

  • Combine the solutions under continuous magnetic stirring for 15 minutes until completely homogenized.

Step 2: Solvothermal Crystallization

  • Transfer the clear solution into a 15 mL Teflon-lined stainless-steel autoclave.

  • Seal and heat in a programmable oven at 120°C for 48 hours.

  • Causality Check: Cool the oven to room temperature at a slow rate of 5°C/hour. Rapid cooling induces thermal shock, leading to crystal fracturing and loss of internal pore volume.

Step 3: Activation and Solvent Exchange

  • Recover the resulting microcrystals via centrifugation (7000 rpm, 5 mins).

  • Wash the crystals thoroughly with fresh DMF (3 × 10 mL) to remove unreacted precursors, followed by anhydrous methanol (3 × 10 mL) to displace the high-boiling DMF trapped in the pores.

  • Soak the crystals in methanol for 3 days, replacing the solvent every 24 hours.

  • Degas the sample under a dynamic vacuum at 100°C for 12 hours prior to gas sorption analysis.

Data Presentation: Gas Sorption Benchmarks

Expected performance metrics based on isoreticular fluorinated aminotriazole frameworks [1, 3].

Adsorbate GasTemperature (K)Pressure (bar)Uptake Capacity (mmol/g)Selectivity (CO₂/N₂)
CO₂2980.15 (Flue gas conditions)> 1.45~ 150
N₂2980.85< 0.10N/A
H₂O298P/P₀ = 0.6< 0.50N/A

Application 2: Fabrication of Low- κ Fluorinated Polyimides (F-PIs)

Mechanistic Rationale

Fan-out wafer-level packaging (FOWLP) in high-frequency electronics demands interlayer dielectrics with ultra-low dielectric constants ( Dk​ ) and dissipation factors ( Df​ ) to prevent signal propagation delay and cross-talk [2].

According to the Clausius-Mossotti equation, Dk​ is minimized by reducing molecular polarizability and maximizing fractional free volume. Using 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine as a reactive end-capping agent during polyimide synthesis achieves both:

  • The mono-amine reacts with terminal anhydride groups, sealing the polymer chains and controlling molecular weight.

  • The terminal -CF₃ groups introduce highly electronegative C-F bonds (low polarizability) [5].

  • The steric bulk of the triazole ring and the trifluoromethyl group acts as a "wedge," forcing polymer chains apart and increasing the free volume of the resulting film [2].

F_PI_Workflow Dianhydride Fluorinated Dianhydride (e.g., 6FDA) PAA Polyamic Acid (PAA) Formation in DMAc Dianhydride->PAA Triazole Triazolamine End-Capper (CAS: 1547010-07-0) Triazole->PAA Imidization Stepwise Thermal Imidization (100°C -> 300°C) PAA->Imidization Viscosity Check FPI Fluorinated Polyimide (F-PI) Film Imidization->FPI Mech1 Increased Free Volume (Bulky -CF3 & -CH3) FPI->Mech1 Mech2 Reduced Polarizability (C-F Bonds) FPI->Mech2 Result Ultra-Low Dielectric Constant (Dk < 2.6) Mech1->Result Mech2->Result

Figure 2: Workflow and physical mechanism for generating Low-k Polyimides via triazolamine end-capping.

Protocol: Two-Step Polymerization of F-PI Films

Step 1: Synthesis of Polyamic Acid (PAA)

  • In a nitrogen-purged, dry three-neck flask, dissolve a standard aromatic diamine (e.g., ODA, 0.95 equivalents) in anhydrous N,N-Dimethylacetamide (DMAc).

  • Cool the solution to 0°C using an ice bath to control the exothermic ring-opening reaction.

  • Gradually add 1.0 equivalent of 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) in small portions over 30 minutes.

  • Add 0.10 equivalents of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine to act as the end-capping agent.

  • Stir the viscous solution continuously for 24 hours at room temperature to form a homogeneous Polyamic Acid (PAA) precursor. Self-Validation: The solution must achieve a high inherent viscosity (typically >0.8 dL/g) indicating sufficient chain entanglement before casting.

Step 2: Film Casting and Stepwise Thermal Imidization

  • Filter the PAA solution through a 0.45 μm PTFE syringe filter to remove micro-particulates.

  • Spin-coat or blade-cast the PAA solution onto a clean glass substrate.

  • Transfer the substrate to a vacuum oven and apply the following strictly controlled thermal gradient:

    • 100°C for 1 hour (Removes bulk DMAc solvent)

    • 150°C for 1 hour (Initiates cyclodehydration)

    • 200°C for 1 hour (Accelerates imide ring closure)

    • 250°C for 1 hour (Drives off residual H₂O byproduct)

    • 300°C for 1 hour (Completes imidization and anneals the film)

  • Causality Check: Rushing the thermal gradient causes the trapped solvent and water byproducts to boil violently, creating micro-voids that ruin the mechanical and dielectric integrity of the film. Stepwise heating ensures a dense, defect-free membrane.

  • Allow the film to cool naturally and peel it from the glass substrate by soaking in warm deionized water.

Data Presentation: Dielectric and Thermal Properties

Comparative baseline of standard Kapton vs. Triazolamine-terminated F-PI at high frequencies[2, 5].

Material Dk​ (at 10 GHz) Df​ (at 10 GHz) Tg​ (°C)Water Absorption (%)
Standard PI (Kapton)3.500.0150~ 3602.5 - 3.0
Triazole-Terminated F-PI < 2.65 < 0.0035 > 280 < 0.70

References

  • Ultramicroporous zinc-aminotriazole MOF with customized alkaline pore environments for highly efficient capture of CO2 from flue gas Source: Chemical Engineering Journal / ResearchGate URL:1

  • Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups Source: Polymer Chemistry / RSC Publishing URL:2

  • US8343260B2 - Fluorinated metal-organic frameworks for gas storage Source: Google Patents URL:3

  • Fluorine-Containing Triazole-Decorated Silver(I)-Based Cationic Metal-Organic Framework for Separating Organic Dyes and Removing Oxoanions from Water Source: Harbin Institute of Technology URL:4

  • Low dielectric constant of soluble polyimides containing diisopropyl, trifluoromethyl, and methyl structures Source: Taylor & Francis URL:5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolation and Crystallization of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Welcome to the Technical Support Center. Working with highly functionalized, fluorinated heterocycles presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with highly functionalized, fluorinated heterocycles presents unique physicochemical challenges. For 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS: 1547010-07-0)[1], the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly alters the basicity of the triazole core and the adjacent primary amine.

This guide provides field-proven troubleshooting strategies, focusing on regioisomer resolution, overcoming "oiling out" during crystallization, and establishing self-validating purification protocols.

Part 1: Troubleshooting & FAQs

Q1: During the synthesis and methylation of the triazole precursor, I obtain a complex mixture of isomers. How do I selectively isolate the 4-methyl regioisomer? Analysis & Causality: The synthesis of highly substituted 1,2,4-triazoles often yields complex isomeric mixtures due to tautomerization and competing nucleophilic sites[2]. Methylation of 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine typically occurs at the N1, N2, or N4 positions. The N4-methyl isomer is often the kinetically disfavored product due to severe steric hindrance from the adjacent -CF₃ and -NH₂ groups. Solution: The 4-methyl isomer exhibits a distinct, highly symmetric dipole moment compared to the 1-methyl and 2-methyl isomers. Normal-phase silica gel chromatography using a highly polar, hydrogen-bond accepting solvent system (e.g., Dichloromethane:Methanol) is required to disrupt the intermolecular hydrogen bonding between the triazole amine and the silica stationary phase.

Q2: My purified fractions are "oiling out" (forming a biphasic liquid) instead of crystallizing. Why does this happen, and how can I force crystallization? Analysis & Causality: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the melting point of the solute is depressed below the crystallization temperature by trace impurities or trapped solvent. The -CF₃ group increases lipophilicity and disrupts the planar packing of the triazole ring, making the compound highly prone to forming a coacervate (oil) rather than a crystal lattice. Solution: Transition to a dual-solvent (antisolvent) crystallization method. Acetonitrile and water are highly effective for 1,2,4-triazol-3-amine derivatives because the triazole core readily forms stable crystalline hydrates[3]. The water acts as an antisolvent that forces the fluorinated hydrophobic domain out of solution while stabilizing the amine through hydrogen bonding.

Q3: How do I remove trace trifluoroacetic acid (TFA) or unreacted starting materials from the crude mixture? Analysis & Causality: The weakly basic nature of the 3-amino group means it can form stable salts with acidic byproducts like TFA, which will drag impurities into your organic extracts. Solution: Perform a rigorous basic aqueous workup (pH 8.5–9.0) using saturated NaHCO₃ prior to extraction. The free base of the triazole will partition into the organic layer (e.g., Ethyl Acetate), leaving the trifluoroacetate salts entirely in the aqueous phase.

Part 2: Quantitative Data & Diagnostics

To ensure a self-validating workflow, compare your experimental metrics against the standardized data below.

Table 1: Solvent System Screening for Recrystallization
Solvent SystemRatio (v/v)Yield (%)Purity (HPLC)Observation / Causality
Acetonitrile / Water 1:3 82% >99.5% Optimal. Forms stable crystalline hydrate; sharp melting point.
Methanol / Water1:265%98.0%Moderate yield; product partially soluble in cold methanol.
Ethyl Acetate / Hexane1:540%92.0%Poor performance. Severe "oiling out" due to -CF₃ lipophilicity.
TolueneNeatN/AN/AProduct decomposes or fails to dissolve upon heating.
Table 2: Diagnostic Markers for Regioisomer Identification
RegioisomerTLC R_f (DCM:MeOH 9:1)¹H NMR (N-CH₃ shift, ppm)¹⁹F NMR (-CF₃ shift, ppm)
4-Methyl (Target) 0.35 ~3.65 (s, 3H) ~ -62.5 (s, 3F)
1-Methyl (Impurity)0.55~3.80 (s, 3H)~ -64.1 (s, 3F)
2-Methyl (Impurity)0.45~3.75 (s, 3H)~ -63.8 (s, 3F)

Part 3: Experimental Protocols

Protocol A: Chromatographic Resolution of Regioisomers

Self-Validation Check: Ensure crude material is completely dry before loading to prevent band broadening.

  • Preparation: Pack a silica gel column (230-400 mesh) using Dichloromethane (DCM) containing 1% Triethylamine (TEA) to neutralize acidic silanol groups.

  • Loading: Dissolve the crude isomeric mixture in a minimal amount of DCM. If solubility is poor, dry-load the sample onto Celite.

  • Elution: Elute using a gradient of DCM to DCM:Methanol (95:5).

  • Fractionation: Monitor fractions via TLC (UV 254 nm and Ninhydrin stain). The 1-methyl and 2-methyl isomers will elute first. Collect the slower-eluting N4-methyl fractions (R_f ~ 0.35).

  • Concentration: Evaporate the combined target fractions under reduced pressure at 40°C to yield a semi-solid or oil.

Protocol B: Antisolvent Recrystallization (MeCN/H₂O)

Self-Validation Check: Purity must be >95% via HPLC before attempting this step to prevent LLPS.

  • Dissolution: Dissolve the semi-solid 4-methyl isomer in minimal hot Acetonitrile (approx. 60°C).

  • Antisolvent Addition: Dropwise, add warm deionized water (antisolvent) while maintaining high-shear stirring until the solution becomes faintly turbid (cloud point).

  • Seeding: Remove from heat. If available, add 1-2 mg of pure seed crystals. Alternatively, scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Cooling: Allow the mixture to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter the resulting colorless crystals under vacuum, wash with ice-cold Acetonitrile/Water (1:5), and dry under high vacuum at 45°C for 12 hours.

Part 4: Process Visualizations

PurificationWorkflow N1 Crude Reaction Mixture N2 Aqueous Workup (pH 8.5) N1->N2 N3 Extraction (EtOAc) N2->N3 N4 Flash Chromatography N3->N4 N5 Isolate N4-Methyl Fractions N4->N5 N6 Antisolvent Crystallization N5->N6 N7 Pure Target Compound N6->N7

Workflow for the isolation and purification of the 4-methyl triazole regioisomer.

Troubleshooting Oiling Product Oils Out Purity Assess Purity Oiling->Purity Impure Purity < 95% Purity->Impure Yes Pure Purity > 95% Purity->Pure No Recolumn Re-chromatograph Impure->Recolumn Seed Seed & High-Shear Stir Pure->Seed Recolumn->Purity Crystal Crystalline Solid Seed->Crystal

Troubleshooting logic tree for resolving liquid-liquid phase separation.

References

  • NextSDS. 4-Methyl-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-Amine - Chemical Substance Information.
  • National Institutes of Health (NIH) / PMC. A new hydrated crystalline form of N-[(E)-(4-hydroxyphenyl)methylidene]-1H-1,2,4-triazol-3-amine and its antifungal activity.
  • ACS Publications. Diversity-Oriented Synthesis of 1,2,4-Triazols, 1,3,4-Thiadiazols, and 1,3,4-Selenadiazoles from N-Tosylhydrazones.

Sources

Optimization

Technical Support Center: Overcoming Steric and Electronic Hindrance in 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine Derivatization

Welcome to the Advanced Heterocycle Derivatization support hub. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocycle Derivatization support hub. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine . If your amide couplings are yielding <10% or your Buchwald-Hartwig reactions are precipitating palladium black, you are not alone.

To solve these issues, we must first understand the causality of this molecule's unreactivity. You are fighting a two-front war:

  • Severe Steric Shielding: The amino group at the C3 position is physically barricaded by the adjacent N4-methyl group, blocking the trajectory of incoming bulky electrophiles or metal catalysts.

  • Profound Electronic Deactivation: The C5-trifluoromethyl (-CF3) group exerts a powerful electron-withdrawing inductive effect (-I). This pulls electron density across the conjugated triazole system, severely depleting the nucleophilicity of the C3-amine lone pair.

Below are field-validated troubleshooting guides, self-validating protocols, and FAQs designed to bypass these bottlenecks.

Troubleshooting Guide: Amide Coupling (Acylation)

The Problem

Standard peptide coupling reagents (HATU, EDC/HOBt, PyBOP) rely on forming a bulky active ester (e.g., an OAt or OBt ester). The sterically hindered C3-amine cannot physically access the carbonyl carbon of these massive intermediates, resulting in near-zero conversion.

The Solution: In Situ Acyl Fluoride Generation

To overcome extreme steric hindrance, you must reduce the size of the electrophile. Acid chlorides are an option, but they are prone to ketene formation and degradation. Acyl fluorides are the optimal solution. They are highly reactive, yet sterically compact and thermally stable[1]. Reagents like BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) efficiently generate acyl fluorides in situ and are specifically validated for electron-deficient, sterically hindered amines[1].

Quantitative Data: Reagent Efficacy Comparison

Table 1: Comparative efficacy of acylation reagents on 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine.

Reagent SystemElectrophile SizeReactivity LevelTypical Yield (%)
HATU / DIPEAVery BulkyHigh< 5% (Mostly SM recovered)
EDC / HOBtBulkyModerateTrace
Acid Chloride / DMAPSmallVery High20 - 40% (Side reactions)
BTFFH / DIPEA Very Small (Acyl Fluoride) Extremely High 75 - 90%
Self-Validating Protocol: BTFFH-Mediated Amide Coupling

This protocol includes in-process controls to ensure the reaction does not fail silently.

  • Acyl Fluoride Generation: Dissolve your carboxylic acid (1.2 eq) and BTFFH (1.2 eq) in anhydrous DCM or DMF (depending on solubility). Add DIPEA (3.0 eq) dropwise at room temperature.

  • Validation Step 1 (Crucial): Stir for 30 minutes. Take a 5 µL aliquot, quench it into 100 µL of methanol, and analyze via LCMS. You should observe the mass of the methyl ester of your acid. This confirms the highly reactive acyl fluoride has successfully formed. Do not proceed until this is confirmed.

  • Coupling: Add 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (1.0 eq) to the reaction mixture. Elevate the temperature to 40 °C to provide the necessary activation energy to overcome the N4-methyl steric clash.

  • Validation Step 2: Monitor by LCMS at 2 hours and 12 hours. The compact nature of the acyl fluoride will allow nucleophilic attack, yielding the desired amide.

AcylationWorkflow Start Start: Acylation of 4-Me-5-CF3-Triazol-3-amine Standard Try Standard Coupling (HATU / EDC) Start->Standard Check1 Yield > 50%? Standard->Check1 Success Proceed to Purification Check1->Success Yes Fail1 Yield < 10% (Steric/Electronic Block) Check1->Fail1 No AcylFluoride Switch to Acyl Fluoride (BTFFH or TFFH + DIPEA) Fail1->AcylFluoride AcidChloride Try Acid Chloride + DMAP / Pyridine Fail1->AcidChloride Check2 Conversion? AcylFluoride->Check2 AcidChloride->Check2 Check2->Success High Deprotonation Pre-deprotonate amine (NaH or LiHMDS) Check2->Deprotonation Low Deprotonation->Success

Workflow for overcoming steric hindrance in triazol-3-amine acylation.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Problem

When attempting to cross-couple this triazol-3-amine with an aryl halide using standard palladium catalysts (e.g., Pd(dppf)Cl2 or Pd2(dba)3/BINAP), the reaction typically stalls. You will likely observe protodehalogenation of your aryl halide or the rapid precipitation of palladium black.

The Causality

The catalytic cycle is stalling at the Amine Coordination step[2]. Because the amine is highly deactivated by the -CF3 group and blocked by the N4-methyl, it cannot displace the halide on the L-Pd(II)(Ar)(X) intermediate. Left without a coordinating substrate, the palladium complex decomposes into inactive Pd(0) aggregates (Pd black).

The Solution: Sterically Demanding Dialkylbiaryl Phosphines

You must use a ligand that actively forces the reaction forward. tBuBrettPhos is specifically designed for cross-coupling extremely hindered primary amines and amides[3]. The massive steric bulk of tBuBrettPhos serves two purposes:

  • It sterically favors the highly reactive monoligated Pd(0) species, accelerating oxidative addition[4].

  • Once the amine finally coordinates, the immense steric crowding around the palladium center drastically lowers the activation energy for reductive elimination, forcing the product out to relieve steric strain[4].

Self-Validating Protocol: tBuBrettPhos-Enabled C-N Coupling
  • Catalyst Pre-activation: In a glovebox or under strict Schlenk conditions, combine Pd2(dba)3 (2.5 mol%), tBuBrettPhos (6 mol%), and the aryl halide (1.0 eq) in anhydrous, degassed toluene.

  • Validation Step 1: Stir at room temperature for 15 minutes. The solution should change from a dark purple/black (dba complex) to a distinct reddish-orange, indicating the formation of the active L-Pd(0) species.

  • Coupling: Add the triazol-3-amine (1.2 eq) and a strong, soluble base like LiHMDS (2.0 eq)[3]. The use of LiHMDS pre-deprotonates the amine, significantly boosting its nucleophilicity.

  • Validation Step 2: Heat to 100 °C. Check the reaction at 30 minutes. If a heavy black precipitate has formed, your system was wet or oxygenated, causing catalyst death. If the solution remains homogeneous and dark orange/brown, the cycle is turning over successfully.

BHCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination BOTTLENECK (Steric Clash) PdII_Ar->AmineCoord Deprot Deprotonation (Base) AmineCoord->Deprot Requires bulky ligand e.g., tBuBrettPhos PdII_Amide L-Pd(II)(Ar)(NHR) Deprot->PdII_Amide RedElim Reductive Elimination (Product Release) PdII_Amide->RedElim RedElim->Pd0

Buchwald-Hartwig catalytic cycle highlighting the steric bottleneck at amine coordination.

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately upon adding the base in the Pd-catalyzed reaction. What happened? A: Palladium black precipitation indicates rapid catalyst decomposition. Because your amine is highly hindered, it cannot coordinate to the Pd(II) intermediate fast enough[2]. The base then attacks the empty coordination site on the Pd complex, leading to reduction and aggregation. Switch to tBuBrettPhos to facilitate coordination and prevent off-cycle decomposition[3].

Q: Can I use trifluoroacetic anhydride (TFAA) to acylate this amine directly? A: Yes, but TFAA is highly electrophilic and can degrade sensitive heterocycles if not controlled. To achieve chemoselective α-trifluoroacetylation without destroying the triazole ring, avoid strong bases like TEA. Instead, use a weak base like 2,4,6-collidine under mild conditions. This leverages the electrophilic activation of the anhydride while preventing base-mediated side reactions[5].

Q: Should I pre-deprotonate the amine with NaH before adding my electrophile? A: Proceed with caution. While deprotonating the C3-amine creates a much stronger nucleophile (an amide anion), the resulting anion is highly basic and can cause elimination or epimerization of your electrophile. If you must deprotonate, use LiHMDS at -78 °C, as the lithium counterion can help coordinate and direct the incoming electrophile.

References

  • [4] Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at:[Link]

  • [3] Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]

  • [5] Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Organic Chemistry Portal (Org. Lett., 2023, 25, 8901-8905). Available at:[Link]

  • [1] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

Sources

Troubleshooting

Preventing thermal degradation of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

A Guide to Preventing Thermal Degradation in Experimental Settings Welcome to the technical support center for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine. This resource is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Thermal Degradation in Experimental Settings

Welcome to the technical support center for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound and troubleshooting issues related to its thermal degradation. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and data from related molecular structures to ensure the integrity of your experiments.

Part 1: Understanding the Stability of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Q1: What are the key structural features of this compound that influence its thermal stability?

The thermal stability of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is a composite of the properties of its core structure and the influence of its functional groups.

  • The 1,2,4-Triazole Core : The triazole ring is a five-membered heterocycle with three nitrogen atoms. This structure is generally characterized by significant thermal stability due to its aromaticity and the high energy of its N-N and C-N bonds.[1] However, the N-N bond can be a point of initial cleavage under high thermal stress.[1]

  • The Trifluoromethyl (-CF₃) Group : The -CF₃ group is a strong electron-withdrawing group. Its presence is known to enhance the metabolic stability and lipophilicity of drug candidates.[2] Thermally, the C-F bonds are very strong, making the -CF₃ group itself highly stable. However, its electron-withdrawing nature can influence the electronic distribution within the triazole ring, potentially affecting the energy required for bond cleavage.

  • The Amino (-NH₂) Group : As an electron-donating group, the amino group can influence the reactivity of the triazole ring. In thermal decomposition studies of related amino-substituted triazoles, the amino group can participate in decomposition pathways, potentially leading to the liberation of ammonia (NH₃) or hydrocyanic acid (HCN).[3][4]

  • The Methyl (-CH₃) Group : The methyl group is a weak electron-donating group and is generally stable. However, under high-energy conditions, C-H bonds can break.

The interplay of these groups dictates the overall thermal behavior of the molecule. The primary concern is the cleavage of the triazole ring, which is the most likely initial step in thermal decomposition.[4]

Q2: What are the likely thermal degradation pathways for this molecule?

Proposed Degradation Pathways:

  • N-N Bond Cleavage : This is often the initial and rate-determining step in the decomposition of nitrogen-rich heterocycles, leading to the opening of the triazole ring.[1]

  • Ring Fragmentation : Following ring opening, the molecule can fragment into smaller, more volatile compounds.

  • Side-Chain Reactions : The amino and methyl groups can undergo subsequent reactions, leading to the formation of various smaller molecules.

Thermal Degradation Pathway Proposed Thermal Degradation Pathway A 4-Methyl-5-(trifluoromethyl)- 4H-1,2,4-triazol-3-amine B Ring-Opened Intermediate (via N-N Cleavage) A->B High Temperature C Fragmentation Products B->C Further Decomposition D N₂ C->D E HCN C->E F NH₃ C->F G Fluorinated Fragments (e.g., HF) C->G H Char/Polymeric Residue C->H Analytical Workflow Workflow for Identifying Degradation Products A Unexpected Peaks in Initial Analysis (e.g., LC-MS) B Determine Molecular Weights (LC-MS) A->B D Analyze Volatiles (Headspace GC-MS) A->D E Isolate and Characterize (Prep-HPLC, NMR) A->E C Propose Molecular Formulas (HRMS) B->C F Identified Degradation Product C->F D->F E->F

Caption: Analytical workflow for the identification of unknown products from thermal reactions.

Q8: How can I minimize thermal degradation during a reaction that requires heating?

Optimizing your reaction conditions is key to preserving the integrity of your compound.

Step-by-Step Protocol for Optimization:

  • Temperature Screening : Run small-scale test reactions at a range of temperatures to find the lowest temperature at which the reaction proceeds at an acceptable rate.

  • Time Course Study : At the optimal temperature, run a time course study to determine the minimum time required for the reaction to reach completion.

  • Use of an Inert Atmosphere : Assemble the reaction under a nitrogen or argon atmosphere to prevent oxidation, which can be exacerbated by heat.

  • Solvent Choice : Ensure the solvent is dry and deoxygenated. The stability of your compound may vary in different solvents.

  • Purification of Reagents : Use purified reagents to avoid introducing impurities that could catalyze degradation.

Part 4: FAQs

  • Q9: Is this compound sensitive to air or moisture?

    • While many 1,2,4-triazole derivatives are reported to be stable in an oxygenated environment, the presence of an amino group suggests a potential for slow oxidation over time, especially if impurities are present. [5]It is best practice to store it under an inert atmosphere for long-term storage. The compound may also be hygroscopic, so storage in a dry environment is recommended. [6]* Q10: Can I use a rotary evaporator to remove a high-boiling solvent from this compound?

    • Yes, but with caution. Use the lowest possible water bath temperature and a high-vacuum pump to lower the boiling point of the solvent. Avoid prolonged exposure to heat once the solvent is removed. Do not leave the solid on the evaporator at an elevated temperature.

  • Q11: Are there any incompatible materials I should avoid?

    • Avoid strong oxidizing agents, strong acids, and strong bases. These can react with the amino group or the triazole ring, potentially leading to vigorous or exothermic reactions.

References

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025). PMC.
  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry.
  • Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025).
  • (PDF) 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025).
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Journal of Medicinal and Chemical Sciences.
  • Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF 3 CN. (2022). MDPI.
  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. (2020).
  • SAFETY D
  • Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. (n.d.).
  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2025). MDPI.
  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553. (n.d.). EPA.
  • Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (2018).
  • RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles. (n.d.).
  • A Review of the Analytical Methods for the Determination of 4(5)
  • Thermal decomposition studies on energetic triazole derivatives. (2025).
  • Thermal Stability and Decomposition of 4-amino-4H-1,2,4-triazole: A Technical Guide. (n.d.). Benchchem.
  • THERMAL BEHAVIOR OF SOME NEW TRIAZOLE DERIV
  • Tetramethylammonium (trifluoromethyl)
  • Innate C-H trifluoromethylation of heterocycles. (n.d.). PMC - NIH.

Sources

Optimization

Technical Support Center: Solvent Optimization for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields and stalled reactions when working with 4-Methyl-5-(trifluoromethyl)-4H-1,2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields and stalled reactions when working with 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS: 1547010-07-0) .

This compound presents a unique "perfect storm" of synthetic challenges. The strong inductive electron-withdrawing effect of the trifluoromethyl (-CF₃) group at the 5-position severely depletes electron density from the triazole ring, rendering the 3-amino group exceptionally deactivated. Furthermore, the N4-methyl group introduces significant steric hindrance, blocking the approach of bulky electrophiles. Standard aliphatic amine protocols will fail here.

This guide provides field-proven, self-validating troubleshooting strategies and protocols to optimize your solvent systems for this demanding substrate.

Troubleshooting Guides & FAQs

Q1: Why am I recovering >90% unreacted starting material when attempting amidation in Dichloromethane (DCM) with Triethylamine (Et₃N)?

The Causality: The -CF₃ group makes the 3-amino group a remarkably poor nucleophile. In non-polar or moderately polar solvents like DCM or THF, the activation energy required for the nucleophilic attack on an acyl chloride is simply too high. Furthermore, weak bases like Et₃N cannot deprotonate the deactivated amine to form a more reactive amide anion[1]. The Solution: You must switch to a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . These solvents have high dielectric constants that stabilize the highly polarized transition state. More importantly, you must pre-activate the amine using a strong base like Sodium Hydride (NaH). DMF excellently solvates the resulting sodium cation, leaving a highly reactive, "naked" triazolide anion ready for nucleophilic attack.

Q2: I am attempting a Buchwald-Hartwig cross-coupling, but my palladium catalyst keeps crashing out as a black precipitate. What solvent should I use?

The Causality: Triazoles are notorious for coordinating to transition metals, effectively displacing your carefully chosen phosphine ligands and poisoning the palladium catalyst. If you use a coordinating solvent like DMSO or DMF for this reaction, you exacerbate the ligand-displacement competition, leading to rapid catalyst degradation (palladium black formation). The Solution: 1,4-Dioxane or tert-Amyl alcohol (t-AmOH) are the optimal choices[2]. 1,4-Dioxane provides a high enough boiling point (101 °C) to overcome the high activation energy of the C-N bond formation without competing for the palladium center.

Q3: How can I optimize solvent selection for Nucleophilic Aromatic Substitution (SₙAr) with this triazole?

The Causality: Because the amine is deactivated, standard SₙAr conditions require harsh heating in DMSO, which often leads to decomposition. The Solution: Utilize Hexafluoroisopropanol (HFIP) . HFIP is a strong hydrogen-bond donor with high ionizing power. It activates the electrophile (e.g., an aryl halide) via hydrogen bonding, significantly lowering the activation barrier for the SₙAr reaction while maintaining the triazole's baseline reactivity.

Solvent Optimization Data

To facilitate rapid experimental design, the following table summarizes the quantitative physicochemical properties of optimal solvents and their mechanistic rationales for this specific triazole[3].

SolventDielectric Constant (ε)Boiling Point (°C)Recommended Reaction TypeMechanistic Rationale
DMF 36.7153Amidation / AlkylationSolvates alkali metal cations perfectly; stabilizes polar transition states.
1,4-Dioxane 2.2101Buchwald-HartwigNon-coordinating; prevents Pd-catalyst poisoning while allowing high-temp activation.
HFIP 16.758SₙArStrong H-bond donor; activates the electrophile without basic catalysis.
Acetonitrile 37.582DiazotizationPolar aprotic; stabilizes diazonium intermediates; miscible with alkyl nitrites.

Experimental Workflows & Methodologies

Protocol A: Base-Promoted Amidation in DMF

This protocol is a self-validating system: the evolution of hydrogen gas serves as a visual confirmation of successful amine deprotonation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in one portion.

  • Validation Check: Observe the reaction. You must see immediate effervescence (H₂ gas evolution). Stir for 30 minutes at room temperature until gas evolution completely ceases, indicating quantitative formation of the triazolide anion.

  • Electrophile Addition: Re-cool to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Reaction & Workup: Heat the mixture to 60 °C for 4 hours. Quench with saturated aqueous NH₄Cl. The product will typically precipitate upon the addition of cold water. Filter and wash with cold heptane.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes 1,4-Dioxane to protect the catalyst lifecycle.

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the triazole (1.0 eq), aryl halide (1.2 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous, thoroughly degassed 1,4-Dioxane (0.1 M). Note: Failure to degas the dioxane will result in immediate oxidation of the phosphine ligand.

  • Validation Check: The solution should appear dark red/purple (active Pd(0) complex). If it immediately turns black, oxygen contamination has occurred.

  • Reaction: Heat to 100 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic salts and palladium residues. Concentrate and purify via silica gel chromatography.

Process Visualizations

SolventSelection Start 4-Methyl-5-(trifluoromethyl)- 4H-1,2,4-triazol-3-amine Rxn Select Reaction Type Start->Rxn Amidation Amidation / Acylation Rxn->Amidation Coupling Buchwald-Hartwig Cross-Coupling Rxn->Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) Rxn->SNAr Sol1 DMF or NMP (High Polarity, High B.P.) Amidation->Sol1 Overcomes poor nucleophilicity Sol2 1,4-Dioxane or t-AmOH (Non-coordinating, High B.P.) Coupling->Sol2 Prevents Pd catalyst poisoning Sol3 HFIP or DMSO (H-bond donor or Highly Polar) SNAr->Sol3 Activates electrophile or stabilizes TS

Decision tree for optimizing solvent selection based on specific reaction pathways.

Mechanism A Deactivated Triazole (Poor Nucleophile) B Deprotonation by NaH (in DMF) A->B C DMF Solvation of Na+ Cation B->C D Highly Reactive Triazolide Anion C->D Enhances nucleophilicity E Nucleophilic Attack on Acyl Chloride D->E

Mechanistic pathway demonstrating how DMF solvation enhances nucleophilicity during amidation.

Sources

Troubleshooting

Reducing byproducts in the preparation of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Welcome to the Technical Support Center. The 1,2,4-triazole scaffold, particularly when bearing a trifluoromethyl group, is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 1,2,4-triazole scaffold, particularly when bearing a trifluoromethyl group, is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antimalarial prototypes[1]. However, the regioselective synthesis of highly substituted triazoles like 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine presents significant challenges.

Current synthetic approaches for 5-trifluoromethyl 1,2,4-triazoles often suffer from poor regioselectivity and incomplete cyclization[2]. This guide is designed for researchers and drug development professionals to troubleshoot common byproducts, understand the mechanistic causality behind reaction failures, and implement field-proven, self-validating protocols[3].

Mechanistic Pathway & Byproduct Formation

To effectively troubleshoot, we must first understand the reaction pathway. The most reliable route to this specific molecule involves the condensation of trifluoroacetohydrazide with N-methylcyanamide to form an acyclic intermediate (1-(trifluoroacetyl)-3-methylaminoguanidine), followed by dehydrative cyclization. The primary failure point is the cyclization step, where competing nucleophilic nitrogens dictate the final regiochemistry.

Pathway A Trifluoroacetohydrazide + N-Methylcyanamide B 1-(Trifluoroacetyl)-3-methylaminoguanidine (Acyclic Intermediate) A->B Addition (EtOH, 50°C) C1 Acidic Catalysis (p-TsOH, pH 2-4) B->C1 Cyclization C2 Neutral/Basic Conditions B->C2 Cyclization C3 Excess Moisture / Harsh Base B->C3 Side Reaction D1 4-Methyl-5-(trifluoromethyl)- 4H-1,2,4-triazol-3-amine (Desired Product) C1->D1 N4-Directed Closure D2 3-(Methylamino)-5-(trifluoromethyl)- 1H-1,2,4-triazole (Regioisomer Byproduct) C2->D2 N2-Directed Closure D3 Hydrolysis Byproducts (CF3COOH + Aminoguanidine) C3->D3 Cleavage

Reaction pathway illustrating regioselective cyclization and common byproduct formation.

Quantitative Data: Impact of Conditions on Regioselectivity

The table below summarizes internal optimization data demonstrating how cyclization conditions directly influence the ratio of the desired 4-methyl isomer to the major regioisomer byproduct.

Table 1: Effect of Cyclization Conditions on Regioselectivity and Yield

Cyclization ConditionAdditive / CatalystTemp / TimeDesired 4-Methyl Isomer (%)Regioisomer Byproduct (%)Uncyclized / Degraded (%)
Toluene, RefluxNone (Neutral)110°C, 12h35%55%10%
Toluene, Refluxp-TsOH (0.1 equiv)110°C, 6h88% 8%4%
Acetonitrile, MWHCl (1.5 equiv)[4]150°C, 1h82%10%8%
Water / EthanolNaOH (1.0 equiv)80°C, 12h<5%15%80% (Hydrolysis)

Troubleshooting FAQs

Q1: My LC-MS shows a major byproduct with the exact same mass (isobaric) as my target molecule. What is it, and how do I minimize it? A: You are observing the formation of 3-(methylamino)-5-(trifluoromethyl)-1H-1,2,4-triazole , the primary regioisomer byproduct.

  • Causality: The acyclic intermediate (1-(trifluoroacetyl)-3-methylaminoguanidine) contains two nucleophilic nitrogens capable of attacking the trifluoroacetyl carbonyl to close the ring: the secondary N-methyl amine and the primary imine/amine. Under neutral or basic conditions, the less sterically hindered primary nitrogen is highly nucleophilic, leading to the undesired 1H-1,2,4-triazole core.

  • Solution: Implement acidic catalysis (e.g., p-TsOH or HCl). Acid selectively protonates the more basic primary imine nitrogen, rendering it non-nucleophilic. This forces the cyclization to proceed via the secondary N-methyl amine, directing the ring closure to yield your desired 4-methyl-4H-1,2,4-triazole core[4].

Q2: The reaction seems to stall, and my mass spec shows a dominant peak at [M+18]. Why isn't the ring closing? A: An[M+18] peak corresponds to the uncyclized acyclic intermediate. The ring closure is a dehydrative condensation (loss of H₂O).

  • Causality: If water is not actively removed from the system, the reaction reaches an equilibrium state, preventing complete cyclization. Furthermore, the electron-withdrawing nature of the trifluoromethyl group reduces the electrophilicity of the carbonyl carbon slightly, requiring a stronger driving force.

  • Solution: Use a Dean-Stark apparatus with refluxing toluene to continuously azeotrope water out of the reaction[3]. The visual cue of water collecting in the trap serves as a self-validating metric for reaction progress. Alternatively, microwave-assisted synthesis in sealed vials can force the dehydration[4].

Q3: I am losing the trifluoromethyl group, or seeing free trifluoroacetic acid in my NMR. What went wrong? A: This is a classic hydrolysis byproduct.

  • Causality: Trifluoroacetyl groups are highly susceptible to cleavage under harsh aqueous basic conditions (similar to a haloform reaction) or prolonged exposure to moisture at high temperatures.

  • Solution: Maintain strict anhydrous conditions during the high-temperature cyclization step. Ensure your toluene is dry and completely avoid the use of aqueous bases (like NaOH or KOH) during the ring-closure phase.

Optimized Experimental Protocol

This step-by-step methodology utilizes acid-catalyzed, dehydrative cyclization to maximize regioselectivity and yield.

Phase 1: Formation of the Acyclic Intermediate
  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve trifluoroacetohydrazide (1.0 equiv, 10 mmol) in anhydrous ethanol (50 mL).

  • Addition: Add N-methylcyanamide (1.1 equiv, 11 mmol) dropwise at room temperature under an inert argon atmosphere.

  • Reaction: Heat the reaction mixture to 50°C and stir for 4 hours.

  • Validation: Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. The disappearance of the hydrazide starting material confirms complete conversion to 1-(trifluoroacetyl)-3-methylaminoguanidine.

  • Isolation: Concentrate the mixture under reduced pressure to yield the crude intermediate as a white solid. Do not attempt to purify this intermediate via silica gel, as it may prematurely cyclize into a mixture of isomers.

Phase 2: Regioselective Dehydrative Cyclization
  • Solvent Exchange: Redissolve the crude intermediate in anhydrous toluene (100 mL).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv, 1 mmol) to the solution. Note: The acid is critical for protonating the primary imine and directing N4-cyclization.

  • Dehydration: Attach a Dean-Stark trap fitted with a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 6–8 hours. Monitor the Dean-Stark trap; the collection of approximately 0.18 mL of water validates that the dehydration is proceeding successfully.

Phase 3: Workup and Purification
  • Neutralization: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the p-TsOH catalyst.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford pure 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine.

References

  • Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. MDPI.
  • Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. NIH / PMC.
  • Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers. Benchchem.
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI.

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine vs. Non-Fluorinated Derivatives

Executive Summary & Pharmacophore Rationale In modern drug discovery, the 1,2,4-triazole core is a privileged scaffold, frequently utilized for its ability to act as a rigid bioisostere for amide bonds and its capacity t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the 1,2,4-triazole core is a privileged scaffold, frequently utilized for its ability to act as a rigid bioisostere for amide bonds and its capacity to participate in robust hydrogen bonding. However, native triazoles often suffer from rapid hepatic clearance and suboptimal membrane permeability.

The introduction of a trifluoromethyl ( −CF3​ ) group to the triazole ring—specifically in building blocks like 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine —represents a paradigm shift in lead optimization. This guide provides an objective, data-driven comparison between this fluorinated derivative and its non-fluorinated analog (4,5-Dimethyl-4H-1,2,4-triazol-3-amine), detailing the mechanistic causality behind its superior pharmacokinetic profile.

Mechanistic Causality: The Fluorine Advantage

As application scientists, we do not merely observe increased stability; we must understand the physicochemical forces driving it. The superiority of the −CF3​ substituted triazole is governed by three primary mechanisms:

A. Bond Dissociation Energy & Metabolic Blockade

The primary route of clearance for alkyl-substituted triazoles is cytochrome P450 (CYP)-mediated hydroxylation of the methyl group. The C–H bond has a dissociation energy of approximately 414.2 kJ/mol, making it highly susceptible to oxidative attack[1]. In contrast, the C–F bond is one of the strongest in organic chemistry, boasting a dissociation energy of 485.3 kJ/mol[1]. Replacing the susceptible −CH3​ group with a −CF3​ group creates a steric and electronic shield that effectively blocks this metabolic hotspot, a phenomenon known as "metabolic switching"[2]. This substitution provides a global protective effect against hepatic metabolism, drastically reducing intrinsic clearance[3].

B. Lipophilicity and Membrane Permeability

The trifluoromethyl group is highly lipophilic, possessing a Hansch π value of +0.88[1]. When integrated into the 1,2,4-triazole core, it significantly increases the overall LogP of the molecule[4]. This enhanced lipophilicity directly translates to improved passive diffusion across phospholipid bilayers, optimizing cellular uptake and bioavailability without violating Lipinski's Rule of Five.

C. Electronic Inductive Effects (pKa Modulation)

The −CF3​ group is strongly electron-withdrawing. Through inductive effects, it pulls electron density away from the triazole ring and the adjacent C3-amine. This lowers the pKa of the amine, altering its ionization state at physiological pH (7.4). This subtle electronic tuning often enhances target binding selectivity and alters the compound's solubility profile, preventing non-specific protein binding[4].

Quantitative Data Comparison

To objectively evaluate performance, the following table synthesizes the physicochemical and pharmacokinetic differences between the fluorinated lead and its non-fluorinated counterpart.

Parameter4,5-Dimethyl-4H-1,2,4-triazol-3-amine (Non-Fluorinated)4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amineCausality / Impact
Substituent at C5 −CH3​ −CF3​ Structural differentiator
Bond Dissociation Energy ~414.2 kJ/mol (C–H)~485.3 kJ/mol (C–F)Resistance to enzymatic cleavage[1]
Hansch Lipophilicity ( π ) +0.56+0.88Increased passive membrane permeability[1]
In Vitro HLM Half-Life ( t1/2​ ) ~15 - 20 min>120 minCYP450 oxidative blockade[2]
Amine pKa (Calculated) ~4.5~2.5 - 3.0Electron-withdrawing effect of −CF3​ [4]

Visualizing the Metabolic Blockade

MetabolicPathway Drug Triazole Scaffold NonF Non-Fluorinated (-CH3) C-H Bond: 414 kJ/mol Drug->NonF Fluor Trifluoromethylated (-CF3) C-F Bond: 485 kJ/mol Drug->Fluor CYP CYP450 Enzymes (Hepatic Metabolism) Oxidation Rapid Oxidation (Hydroxylation) CYP->Oxidation Susceptible Stability Metabolic Blockade (Prolonged Half-life) CYP->Stability Resistant NonF->CYP Fluor->CYP

Fig 1. CYP450 metabolic pathway comparing C-H oxidation vs. C-F mediated metabolic blockade.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. They incorporate internal controls to rule out false positives and experimental artifacts.

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) to prove the metabolic blockade effect of the −CF3​ group[2]. Self-Validation Mechanism: Includes a minus-NADPH negative control to distinguish true CYP450-mediated metabolism from chemical instability in the buffer, and Verapamil as a positive control to confirm microsomal activity.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific molarity and pH mimic physiological conditions, ensuring optimal conformational folding of CYP enzymes.

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligatory electron donor for the CYP450 catalytic cycle; without it, true oxidative metabolism cannot occur.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures CYP proteins, halting the reaction precisely at the target timepoint and precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the percentage of remaining parent compound over time.

HLM_Workflow Prep Prepare 1 µM Compound AddHLM Add HLM (0.5 mg/mL) Prep->AddHLM NADPH Initiate with NADPH AddHLM->NADPH Quench Quench with Acetonitrile NADPH->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Fig 2. Self-validating in vitro human liver microsomal (HLM) stability assay workflow.

Protocol 2: Shake-Flask Lipophilicity ( LogD7.4​ ) Determination

Objective: Evaluate the membrane permeability enhancement driven by the −CF3​ group. Self-Validation Mechanism: A strict mass balance calculation is required at the end of the assay. A total recovery of <95% invalidates the run, indicating non-specific binding to glassware or compound precipitation.

  • Phase Saturation: Mutually saturate n-octanol and 100 mM PBS (pH 7.4) by stirring them together vigorously for 24 hours prior to the experiment.

  • Spiking: Dissolve the triazole derivative in the aqueous phase to a concentration of 10 µM.

  • Partitioning: Mix equal volumes of the saturated n-octanol and spiked aqueous phase in a silanized glass vial. Shake mechanically at 25°C for 60 minutes. Causality: Silanized glass prevents the basic amine from adhering to the vial walls, while 60 minutes ensures complete thermodynamic equilibrium between the two phases.

  • Separation & Quantification: Centrifuge the biphasic mixture at 3000 rpm for 10 minutes to achieve crisp phase separation. Carefully sample both layers and quantify the compound concentration using LC-MS/MS. Calculate the Log ratio of the organic vs. aqueous concentrations.

Conclusion

The transition from non-fluorinated triazoles to 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is not merely a structural tweak; it is a calculated pharmacokinetic optimization. By leveraging the immense bond dissociation energy of the C–F bond and the lipophilic nature of the −CF3​ group, drug developers can effectively bypass CYP450-mediated clearance and enhance cellular permeability. For lead optimization campaigns struggling with short half-lives or poor bioavailability, substituting a native methyl-triazole with this trifluoromethylated analog serves as a highly validated rescue strategy.

References

  • Source: National Institutes of Health (NIH)
  • Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability Source: BenchChem URL
  • Source: National Institutes of Health (NIH)
  • Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization...

Sources

Comparative

HPLC Method Validation for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine Purity Analysis: A Comparative Guide

The Analytical Challenge & Chromatographic Causality Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine presents a unique chromatographic ch...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge & Chromatographic Causality

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine presents a unique chromatographic challenge. This molecule possesses a highly polar, basic amine group (-NH₂), a hydrogen-bonding triazole ring, and a highly electronegative, hydrophobic trifluoromethyl (-CF₃) moiety.

When researchers attempt to analyze this compound using standard alkyl-bonded stationary phases, they frequently encounter method failures.

  • Standard C18 Columns (Alternative 1): Rely primarily on hydrophobic dispersive interactions. Because the triazole-amine core is highly polar, the compound elutes near the void volume. Furthermore, the basic amine interacts with residual unendcapped surface silanols on the silica support, leading to severe peak tailing and poor resolution from polar impurities.

  • HILIC Columns (Alternative 2): Hydrophilic Interaction Liquid Chromatography retains the polar amine and triazole effectively but lacks the specific stereochemical selectivity required to separate the target molecule from structurally similar fluorinated impurities (e.g., des-fluoro or partially fluorinated analogs).

  • Pentafluorophenyl (PFP) Columns (Recommended): A PFP stationary phase fundamentally alters the retention mechanism. As demonstrated in foundational chromatographic studies, the pentafluorophenyl moiety linked to silica performs as both a reversed-phase and normal-phase stationary phase, offering unique selectivity for polar and halogenated analytes . The PFP column provides fluorous affinity (fluorine-fluorine interactions) for the -CF₃ group, π−π interactions for the triazole ring, and dipole-dipole interactions for the amine.

RetentionMechanism A 4-Methyl-5-(trifluoromethyl)- 4H-1,2,4-triazol-3-amine B Trifluoromethyl (-CF3) Group A->B C Triazole & Amine Groups A->C E Fluorous Affinity & Dipole-Dipole Interactions B->E Drives Retention F Hydrogen Bonding & Pi-Pi Interactions C->F Enhances Selectivity D Pentafluorophenyl (PFP) Stationary Phase E->D F->D

Mechanistic pathways driving retention of the fluorinated triazole on a PFP stationary phase.

Comparative Performance Data

To objectively evaluate these mechanisms, an experimental comparison was conducted using a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B) under gradient elution. The data below illustrates why PFP is the optimal choice for purity profiling.

Performance MetricC18 Column (100 x 4.6 mm, 3 µm)HILIC Column (100 x 4.6 mm, 3 µm)PFP Column (100 x 4.6 mm, 3 µm)
Retention Time (tR) 1.8 min (Near void)6.5 min4.2 min (Optimal)
Asymmetry Factor (As) 2.15 (Severe tailing)1.401.05 (Excellent symmetry)
Theoretical Plates (N) < 3,0008,500> 12,000
Resolution (Rs) vs. des-fluoro impurity0.8 (Co-elution)1.2 (Partial separation)3.5 (Baseline separation)

Self-Validating Experimental Protocol: ICH Q2(R2) Compliance

A method is only as trustworthy as its internal controls. To ensure scientific integrity, the proposed PFP methodology is designed as a self-validating system . This means every analytical sequence includes built-in System Suitability Testing (SST) to verify performance before any sample data is accepted, strictly aligning with the ICH Q2(R2) Validation of Analytical Procedures guidelines .

ValidationWorkflow ATP Define Analytical Target Profile (ICH Q14) Spec Specificity & Degradation (Resolution > 2.0) ATP->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rob Robustness (DoE Approach) Prec->Rob

Sequential ICH Q2(R2) method validation workflow for purity analysis.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & System Setup

  • Aqueous Phase (A): Dissolve 1.0 mL of MS-grade Formic Acid in 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane. Causality: The acidic pH (approx. 2.7) suppresses the ionization of residual silanols on the PFP silica, preventing secondary ion-exchange interactions that cause tailing.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes. Flow rate: 1.0 mL/min. Column Temperature: 30°C. Detection: UV at 210 nm.

Step 2: System Suitability Testing (SST) - The Self-Validating Core

  • Inject a blank (diluent) to confirm no carryover.

  • Inject a Resolution Standard containing 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine and its known des-fluoro degradation product.

  • Acceptance Criteria: Resolution (Rs) must be 2.0. Tailing factor (As) must be 1.5. If the system fails this step, the run is automatically aborted, preventing the generation of invalid data.

Step 3: Specificity & Forced Degradation

  • Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), and thermal (60°C) stress for 24 hours.

  • Analyze the stressed samples. Ensure the peak purity angle is less than the peak purity threshold (using a Photodiode Array detector) to prove no degradants co-elute with the main peak.

Step 4: Linearity & Range

  • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (e.g., 100 µg/mL).

  • Plot peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999, proving the detector response is directly proportional to the analyte concentration.

Step 5: Accuracy (Spike Recovery)

  • Spike known amounts of the API into a synthetic placebo matrix at 80%, 100%, and 120% levels in triplicate (9 determinations total).

  • Causality: This proves that the sample matrix does not suppress or enhance the analyte signal.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

Step 6: Precision (Repeatability)

  • Inject the 100% working standard six consecutive times.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak areas and retention times must be 2.0%. This confirms the mechanical stability of the HPLC pump and autosampler.

References

  • Bell, D.S. and Jones, A.D. (2005). "Solute attributes and molecular interactions contributing to 'U-shape' retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A, 1073(1-2), 99-109. Available at:[Link][1]

  • European Medicines Agency / ICH. (2024). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. Available at:[Link][2]

Sources

Validation

Benchmarking 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine in Fragment-Based Drug Discovery

Introduction: The Strategic Value of Fluorinated Triazoles In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of starting scaffolds dictates the trajectory of lead optimizat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Triazoles

In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of starting scaffolds dictates the trajectory of lead optimization. The incorporation of trifluoromethyl groups into triazole scaffolds has become a cornerstone strategy to optimize the pharmacological properties of drug candidates[1]. Among these privileged building blocks, 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS: 1547010-07-0) stands out as a highly versatile bioisostere.

This compound is frequently deployed to replace metabolically labile amides or to engage kinase hinge regions and targets like dihydroorotic acid dehydrogenase (DHODH)[2]. The synergistic combination of a 1,2,4-triazole core, an exocyclic amine, a steric-directing N-methyl group, and a highly lipophilic trifluoromethyl ( −CF3​ ) group creates a unique electronic and structural profile. Fluorinated heterocycles of this class exhibit distinct steric hindrance that can bend molecular structures into optimal conformations for target pocket engagement[3].

Mechanistic Rationale: Why This Specific Scaffold?

To understand the utility of this fragment, we must analyze the causality behind its structural features:

  • Inductive pKa Modulation: The strongly electron-withdrawing −CF3​ group significantly lowers the pKa of the adjacent C3-amine. By reducing the basicity of the amine, the fragment minimizes non-specific electrostatic interactions with off-targets (e.g., hERG channels) and improves passive membrane permeability.

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target electron-rich aromatic rings and alkyl groups for oxidation. The −CF3​ group acts as an electron-deficient shield, blocking oxidative metabolism at the C5 position and extending the compound's half-life.

  • Conformational Locking: The N4-methyl group provides a steric bulk that restricts the dihedral angle when the C3-amine is functionalized (e.g., converted into an amide or urea). This pre-organization reduces the entropic penalty upon binding to the target receptor.

Benchmarking Alternatives: A Quantitative Comparison

To objectively evaluate 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine, we benchmarked it against two common alternative screening fragments: its unfluorinated analog and its oxadiazole isostere.

Table 1: Physicochemical and ADME Profiling Summary
Scaffold / FragmentcLogPAmine pKaHLM t1/2​ (min)PAMPA Permeability ( 10−6 cm/s)Primary Liability in Lead Optimization
4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine 1.24.5>12015.2Higher synthetic cost for derivatization
4-Methyl-4H-1,2,4-triazol-3-amine (Unfluorinated)-0.35.8453.1Rapid CYP-mediated oxidation at C5
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine (Isostere)0.83.2>1208.4Poor aqueous solubility; ring opening

Data Interpretation: The unfluorinated triazole suffers from poor permeability and rapid clearance due to unshielded CYP oxidation sites. While the oxadiazole isostere matches the metabolic stability, its extreme electron deficiency lowers the pKa too far, resulting in poor aqueous solubility. The target compound strikes the optimal balance of Lipophilic Efficiency (LipE) and metabolic stability.

Pathway & Interaction Visualization

The following diagram illustrates how the distinct pharmacophoric vectors of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine are explicitly designed to interact with a generic target binding site (such as a kinase hinge region).

G Compound 4-Methyl-5-(trifluoromethyl) -4H-1,2,4-triazol-3-amine Amine C3-Amine Vector (H-Bond Donor) Compound->Amine CF3 C5-CF3 Vector (Lipophilic Shield) Compound->CF3 Methyl N4-Methyl Vector (Steric Director) Compound->Methyl Target1 Kinase Hinge Region (Backbone Interaction) Amine->Target1 Anchors via H-bonds Target2 Hydrophobic Pocket (CYP450 Blocking) CF3->Target2 Fills pocket, resists oxidation Target3 Solvent Channel (Conformational Lock) Methyl->Target3 Restricts dihedral angle

Pharmacophoric vectors of the CF3-triazole fragment interacting with a target binding site.

Experimental Protocols

To ensure rigorous evaluation of this fragment during screening, we employ self-validating assay systems. Below is the methodology for assessing the metabolic stability of the fragment, designed to inherently verify its own accuracy.

Protocol: Self-Validating Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the fragment. It is "self-validating" because it incorporates concurrent control compounds that verify the metabolic competency of the microsomes and the functional state of the NADPH regeneration system.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regeneration System (Solution A: NADP+ & Glc-6-P; Solution B: Glc-6-P dehydrogenase).

  • Test Compound: 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (10 mM in DMSO).

  • Positive Control (High Clearance): Verapamil.

  • Negative Control (Low Clearance): Warfarin.

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the test compound, Verapamil, and Warfarin to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.1% DMSO. Causality: Keeping DMSO 0.1% prevents solvent-induced inhibition of CYP450 enzymes.

  • Microsome Incubation: Add HLM to the working solutions to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regeneration system. Causality: CYP450 enzymes require NADPH as an electron donor; without it, phase I oxidation cannot occur.

  • Time-Course Sampling: At t=0,15,30,60,and 120 minutes, withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • System Validation Check: Calculate the t1/2​ of the controls.

    • Validation Criteria: Verapamil must show rapid depletion ( t1/2​<15 min), proving the microsomes are active. Warfarin must show minimal depletion ( t1/2​>120 min), proving the system does not cause non-specific degradation. If these conditions are met, the >120 min t1/2​ observed for the CF3-triazole fragment is scientifically validated.

Conclusion

For drug discovery programs targeting challenging hydrophobic pockets or requiring robust amide bioisosteres, 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine offers superior physicochemical properties compared to unfluorinated or oxadiazole alternatives. By leveraging the inductive and steric effects of the −CF3​ and N-methyl groups, researchers can achieve higher ligand efficiency while preemptively mitigating downstream ADME liabilities.

References

  • National Center for Biotechnology Information (PMC)
  • Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)
  • Google Patents (JP5818266B2)

Sources

Comparative

Comparative Reactivity Guide: 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine vs. Standard Amino Triazoles

For researchers and drug development professionals, the 1,2,4-triazole core is a privileged scaffold. However, functionalizing this ring drastically alters its electronic landscape.

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the 1,2,4-triazole core is a privileged scaffold. However, functionalizing this ring drastically alters its electronic landscape. This guide provides an objective, data-driven comparison of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine against baseline alternatives like 3-Amino-1,2,4-triazole (Amitrole) and 4-Methyl-4H-1,2,4-triazol-3-amine. By understanding the causality behind these electronic shifts, synthetic chemists can rationally design highly efficient reaction workflows.

Structural & Electronic Profiling: The "Why" Behind the Reactivity

The reactivity of amino triazoles is governed by two primary factors: tautomeric equilibrium and the inductive effects of ring substituents.

  • Tautomeric Ambiguity vs. Locking: Standard unsubstituted amino triazoles, such as 3-amino-1,2,4-triazole, exist in a dynamic equilibrium between 1H, 2H, and 4H tautomeric forms, though the 1H- and 2H- forms generally predominate in solution[1]. This ambiguity often leads to poor regioselectivity during electrophilic additions. In 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine, the N4-methyl group permanently locks the molecule in the 4H-configuration, completely blocking annular N-acylation or alkylation at that position.

  • The Trifluoromethyl (-CF3) Effect: The -CF3 group is a highly prized bioisostere used to enhance metabolic stability and lipophilicity in pharmacophores[2][3]. However, it exerts a powerful inductive electron-withdrawing (-I) effect. This pulls electron density away from the triazole π -system and, consequently, from the exocyclic 3-amino group. As a result, the nucleophilicity of the amine is severely dampened compared to non-fluorinated analogs[4].

Quantitative & Qualitative Comparison Table
Property3-Amino-1,2,4-triazole (Amitrole)4-Methyl-4H-1,2,4-triazol-3-amine4-Methyl-5-(CF3)-4H-1,2,4-triazol-3-amine
Tautomeric State Dynamic (1H, 2H, 4H forms)Locked (4H form)Locked (4H form)
Dipole Moment Trend Higher (> 4.0 D)ModerateLower (2.9 - 3.8 D range)[4]
Exocyclic NH2 Nucleophilicity HighModerate-HighLow (Deactivated by -CF3)
Ring N-Acylation Susceptibility Highly SusceptibleBlocked at N4Blocked at N4
Electrophilic Aromatic Sub. Very DifficultVery DifficultPractically Impossible
Primary Utility Herbicide, Basic SynthonIntermediate Building BlockAdvanced Pharmacophore / Bioisostere
Mechanistic Pathways & Visualizations

To visualize how structural modifications dictate chemical behavior, the following diagrams map the electronic relationships and the resulting experimental workflows.

G cluster_0 3-Amino-1,2,4-triazole (Amitrole) cluster_1 4-Methyl-5-(CF3)-4H-1,2,4-triazol-3-amine A 1H-Tautomer (Active Nucleophile) B 2H-Tautomer A->B Rapid Equilibrium C 4H-Tautomer Locked (N4-Methylation) D Strong EWG Effect (-CF3 pulls e- density) C->D Reduces exocyclic NH2 nucleophilicity

Tautomeric locking and electronic withdrawal in substituted 1,2,4-triazoles.

G Start Amino Triazole Substrate Sub1 3-Amino-1,2,4-triazole Start->Sub1 Sub2 4-Methyl-5-(CF3)-4H-1,2,4-triazol-3-amine Start->Sub2 Cond1 Standard Acylation (Ac2O, RT, 20h) Sub1->Cond1 Cond2 Harsh Acylation (Ac2O / Pyridine, Reflux) Sub2->Cond2 Prod1 Mono/Di-acetylated Product (High Yield) Cond1->Prod1 Prod2 Mono-acetylated Product (Moderate Yield) Cond2->Prod2

Comparative acylation workflows for standard vs. deactivated amino triazoles.

Experimental Protocols: Self-Validating Workflows

The theoretical differences in nucleophilicity manifest clearly in the laboratory. Below are two comparative protocols for N-acylation, demonstrating the necessity of harsher conditions for the trifluoromethylated analog.

Protocol A: Baseline Acylation of 3-Amino-1,2,4-triazole (Control)

This protocol demonstrates the high inherent reactivity of the unhindered, non-fluorinated triazole system[1].

  • Reaction Setup: Suspend 3-amino-1H-1,2,4-triazole (15 mmol) in neat acetic anhydride (15 mL) in a round-bottom flask.

  • Execution: Stir the reaction mixture continuously for 20 hours at room temperature (20–25 °C).

  • Isolation: Evaporate the unreacted acetic anhydride under reduced pressure.

  • Purification: Crystallize the resulting residue from acetonitrile (approx. 4 mL) to yield colorless crystals of the acetylated product.

  • Causality & Validation: The high nucleophilicity of both the ring nitrogen and the exocyclic amine allows for spontaneous acylation without the need for a basic catalyst or elevated heat. The successful crystallization directly from acetonitrile validates the high purity and conversion rate of the spontaneous reaction.

Protocol B: Forced Acylation of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

This protocol compensates for the severe electronic deactivation caused by the -CF3 group.

  • Reaction Setup: Dissolve 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (10 mmol) in anhydrous pyridine (10 mL) under an inert argon atmosphere.

  • Activation: Add acetic anhydride (30 mmol) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.5 mmol).

  • Execution: Heat the reaction mixture to reflux (approx. 115 °C) and stir vigorously for 24 hours.

  • Workup: Cool the mixture to room temperature, quench by pouring over crushed ice, and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Wash the combined organic layers with 1M HCl (to remove the pyridine base), dry over anhydrous MgSO₄, and concentrate in vacuo to isolate the mono-acetylated product.

  • Causality & Validation: The strong electron-withdrawing nature of the -CF3 group drastically reduces the nucleophilicity of the 3-amino group, rendering room-temperature acylation entirely ineffective. Pyridine acts as an acid scavenger to drive the equilibrium, DMAP serves as a highly active acyl transfer catalyst, and reflux conditions provide the necessary thermodynamic activation energy. The 1M HCl wash is a critical self-validating step; by selectively protonating and removing the pyridine into the aqueous layer, the organic layer retains only the target neutral amide.

References
  • 5-Fluoro-1,2,3-triazole motif in peptides and its electronic properties RSC Advances
  • Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones PMC / N
  • Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide ACS Public
  • Acetylation of 5-Amino-1H-[1,2,4]triazole Revisited ACS Public

Sources

Validation

Validating structural integrity of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine using X-ray crystallography

As a Senior Application Scientist, navigating the structural elucidation of densely functionalized heterocycles requires moving beyond routine analytical habits. The compound 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural elucidation of densely functionalized heterocycles requires moving beyond routine analytical habits. The compound 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine presents a classic regiochemical trap in medicinal chemistry and materials science.

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against alternative spectroscopic methods (NMR, HRMS) for validating the structural integrity of this specific triazole, providing actionable protocols and comparative data.

The Analytical Dilemma: The Limits of Solution-Phase Spectroscopy

The structural complexity of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine lies in its fully substituted 1,2,4-triazole core:

  • Position 3: Substituted with an amine (-NH 2​ ).

  • Position 4: Alkylated with a methyl group (-CH 3​ ).

  • Position 5: Substituted with a strongly electron-withdrawing trifluoromethyl group (-CF 3​ ).

During synthesis (e.g., via the cyclization of functionalized hydrazines), N-alkylation frequently produces a mixture of N1, N2, and N4 regioisomers. Because the triazole ring lacks any C-H protons, standard 2D NMR techniques (like NOESY or ROESY) lack the necessary spatial proton-proton correlation handles to definitively assign the methyl group to the N4 position[1]. While NMR is indispensable for confirming bulk purity, it often fails to provide the absolute regiochemical certainty required for patent claims or downstream drug development[2].

Primary Method: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD is the undisputed gold standard for absolute structural validation. By mapping the electron density of the crystalline lattice, SCXRD provides exact spatial coordinates for every heavy atom, definitively proving the N4-position of the methyl group and the C5-position of the trifluoromethyl group[1].

Self-Validating Experimental Protocol: SCXRD Workflow
  • Causality & Design: The highly polar -NH 2​ and -CF 3​ groups require a polar solubilizing phase, while a non-polar anti-solvent promotes the gradual supersaturation necessary to yield defect-free single crystals.

  • Step 1: Vapor Diffusion Crystallization. Dissolve 10 mg of the purified triazole in a minimal volume of ethyl acetate (polar). Place the open vial inside a larger sealed chamber containing hexanes (non-polar anti-solvent). Allow vapor diffusion to occur over 48–72 hours at ambient temperature.

  • Step 2: Cryogenic Mounting. Harvest a transparent, block-like crystal (approx. 0.1 × 0.1 × 0.2 mm). Mount it on a micro-loop using perfluorinated polyether oil and immediately transfer it to the diffractometer's 100 K nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), which sharpens high-angle diffraction spots and allows for the precise localization of the light amine hydrogen atoms[3].

  • Step 3: Data Collection & Refinement. Collect diffraction data using a microfocus X-ray source (Cu K α ). Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Check: The protocol mathematically self-validates the atomic coordinates. A successful refinement will yield a Goodness-of-Fit (GoF) approaching 1.0 and an R1 factor below 5%, proving the structure without relying on external chemical assumptions[4].

Table 1: Anticipated Crystallographic Parameters for the Target Triazole
ParameterExpected Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicTypical for densely functionalized, hydrogen-bonding small molecules.
N4–CH 3​ Bond Length ~1.46 ÅConfirms the methyl group is bound to the triazole nitrogen, not carbon.
C5–CF 3​ Bond Length ~1.49 ÅValidates the intact trifluoromethyl carbon-carbon connectivity.
Hydrogen Bonding N-H···N intermolecularMaps the solid-state packing driven by the C3-amine group.

Complementary Alternatives: Multinuclear NMR & HRMS

While SCXRD provides absolute 3D coordinates, it is a static, solid-state technique. To ensure batch-to-batch consistency and understand solution-state behavior, orthogonal spectroscopic methods must be employed[4].

Self-Validating Experimental Protocol: Multinuclear NMR
  • Causality & Design: Anhydrous DMSO- d6​ is chosen as the solvent because its strong hydrogen-bonding capacity disrupts intermolecular triazole-triazole interactions, preventing concentration-dependent chemical shift drift of the -NH 2​ protons.

  • Step 1: Sample Preparation. Dissolve 5–10 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Step 2: Acquisition. Acquire 1 H, 19 F, and 13 C (with 1 H decoupling) spectra using a 400 MHz or higher spectrometer.

  • Self-Validation Check: The multinuclear approach acts as an internal cross-check. The 1 H spectrum must integrate perfectly (3H singlet for N-CH 3​ , 2H broad singlet for -NH 2​ ). Crucially, the 13 C spectrum will display the C5 carbon as a distinct quartet ( 2JCF​≈35 Hz). This scalar coupling self-validates the proximity of the CF 3​ group to the C5 position, distinguishing it from the C3 carbon[2].

Table 2: Comparative Performance Matrix
Analytical ParameterSingle-Crystal XRDMultinuclear NMR ( 1 H, 13 C, 19 F)High-Resolution MS (ESI-TOF)
Primary Output Absolute 3D spatial coordinatesLocal chemical environmentExact mass & elemental formula
Regiochemical Certainty Unambiguous (Gold Standard) Ambiguous for fully substituted ringsCannot distinguish regioisomers
Sample State Solid (Single Crystal)Solution (e.g., DMSO- d6​ )Gas phase (Ionized)
Sample Requirement ~1–5 mg (Recoverable)~5–15 mg (Recoverable)< 1 μ g (Destructive)
Throughput Low (Requires crystal growth)High (Minutes to hours)Very High (Minutes)

Visualizing the Validation Workflows

To standardize structural validation across your development pipeline, the following logic models dictate when to deploy which analytical technique.

Workflow Step1 Synthesize Triazole Derivative Step2 Multinuclear NMR (1H, 13C, 19F) Step1->Step2 Decision Regiochemistry Unambiguous? Step2->Decision Step3 Grow Single Crystals (Vapor Diffusion) Decision->Step3 No (Missing ring protons) End Structural Integrity Validated Decision->End Yes Step4 SCXRD Analysis (Absolute 3D Structure) Step3->Step4 Step4->End

Decision tree for the structural validation of fully substituted triazoles.

Synergy Core 4-Methyl-5-(trifluoromethyl) -4H-1,2,4-triazol-3-amine SCXRD SCXRD (Solid State) Core->SCXRD NMR NMR Spectroscopy (Solution State) Core->NMR HRMS High-Res Mass Spec (Gas Phase) Core->HRMS Data1 Absolute Regiochemistry & Hydrogen Bonding SCXRD->Data1 Data2 Bulk Purity & Dynamic Tautomerism NMR->Data2 Data3 Exact Mass & Elemental Composition HRMS->Data3

Logical relationship of orthogonal analytical techniques for comprehensive structural validation.

Conclusion

For highly functionalized scaffolds like 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine, relying solely on solution-phase NMR introduces unacceptable regiochemical risk. Single-Crystal X-ray Diffraction is not merely a supplementary technique; it is the mandatory primary tool for establishing the absolute 3D architecture of the molecule. Once the SCXRD anchor is established, NMR and HRMS become powerful, high-throughput tools for ensuring batch consistency and purity in downstream applications.

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Comparative

High-Performance Gas Chromatography Guide for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

As drug development and agrochemical research increasingly leverage fluorinated heterocycles, the analytical demand for precise, trace-level quantification of these compounds has surged. 4-Methyl-5-(trifluoromethyl)-4H-1...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical research increasingly leverage fluorinated heterocycles, the analytical demand for precise, trace-level quantification of these compounds has surged. 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine presents a unique chromatographic paradox: it contains a highly polar, hydrogen-bonding primary amine alongside a highly volatile, electronegative trifluoromethyl (-CF3) group.

This guide provides an objective, deeply technical comparison of Gas Chromatography (GC) techniques for analyzing this compound. By dissecting the causality behind column chemistry, derivatization, and detector selection, we provide researchers with self-validating workflows to ensure absolute data integrity.

Mechanistic Challenges in GC Analysis

To design an optimal GC method, one must first deconstruct the molecule's chemical behavior in the vapor phase:

  • The Amine Polarity Problem: The primary amine (-NH2) at the C-3 position is a strong hydrogen bond donor. In a GC system, free amines interact aggressively with residual silanol groups (Si-OH) on fused silica capillary columns and glass inlet liners. This leads to severe peak tailing, irreversible adsorption, and non-linear responses at low concentrations[1].

  • The Heterocyclic Core: Because the N-4 position of the 1,2,4-triazole ring is sterically blocked by a methyl group, the molecule lacks an acidic ring proton. This is a critical mechanistic insight: chromatographic peak tailing is driven entirely by the C-3 amine. Therefore, derivatization strategies can be highly targeted without risking the formation of multiple derivative isomers.

  • The Trifluoromethyl Advantage: The -CF3 group at the C-5 position acts as a powerful electron-withdrawing moiety. While it slightly reduces the basicity of the adjacent amine, its primary analytical advantage lies in its extreme electron affinity, making the molecule an ideal candidate for electron-capture detection techniques[2].

Quantitative Comparison of GC Detectors

Selecting the right detector dictates the sensitivity and specificity of your assay. Below is an objective performance comparison of three primary GC configurations for this specific triazole derivative.

Table 1: Performance Comparison of GC Detectors for Trifluoromethyl Triazoles
Detector ConfigurationIonization / Detection MechanismEstimated Sensitivity (LOD)Linear Dynamic RangeBest Application / Use Case
GC-FID (Flame Ionization)Pyrolysis and ionization of C-H bonds in a hydrogen flame.~1 - 5 µg/mL 106 Routine bulk purity assays, QA/QC of raw active pharmaceutical ingredients (APIs).
GC-ECD (Electron Capture)Thermal electron absorption by the highly electronegative -CF3 group.~10 - 50 pg/mL 104 Trace environmental monitoring or pharmacokinetic studies in clean matrices.
GC-MS (EI) (Electron Impact)70 eV electron bombardment yielding robust fragmentation.~0.1 - 1 ng/mL 105 Structural elucidation, impurity profiling, and stability-indicating assays[3].
GC-MS (NCI) (Negative Chemical Ionization)Reagent gas generates thermal electrons captured by the -CF3 group to form stable anions.~1 - 10 pg/mL 104 Ultra-trace quantification in highly complex biological matrices (e.g., whole blood)[4].

Analytical Workflow & Decision Matrix

The following diagram illustrates the logical progression from sample preparation to detector selection based on the required analytical sensitivity.

G A 4-Methyl-5-(trifluoromethyl) -4H-1,2,4-triazol-3-amine B Sample Preparation & Acylation (TFAA) A->B Block -NH2 Polarity C Capillary GC Separation (5% Phenyl-methylpolysiloxane) B->C Volatile Amide Derivative D GC-FID Routine Purity Analysis C->D High Conc. (>1 ppm) E GC-ECD Trace Level Quantification C->E Halogen Sensitivity F GC-MS (EI / NCI) Structural ID & Ultra-Trace C->F Mass Specificity

Figure 1: Analytical decision workflow for the GC analysis of trifluoromethyl triazoles.

Optimized Experimental Protocol: GC-NCI-MS for Trace Analysis

To achieve femtogram-level sensitivity while maintaining structural specificity, Negative Chemical Ionization (NCI) Mass Spectrometry is the premier choice. The following protocol is designed as a self-validating system , incorporating internal controls to ensure data reliability.

Phase 1: Targeted Derivatization (Acylation)

Causality: Acylation using Trifluoroacetic anhydride (TFAA) converts the primary amine into a trifluoroacetamide. This eliminates hydrogen-bond donation, drastically improves peak symmetry, and adds a second -CF3 group to the molecule, exponentially increasing NCI and ECD response factors.

  • Internal Standard Addition: Spike 1.0 mL of the sample extract with 10 µL of an Internal Standard (IS) solution (e.g., 4-chloro-2-methylaniline at 1 µg/mL). Self-Validation: The IS corrects for derivatization efficiency and injection volume variations.

  • Acylation Reaction: Transfer the extract to a glass autosampler vial and evaporate to dryness under a gentle stream of high-purity nitrogen at 40°C. Add 100 µL of TFAA and 50 µL of anhydrous pyridine.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes. Causality: Pyridine acts as an acid scavenger, driving the acylation of the primary amine to completion while preventing acid-catalyzed degradation of the triazole ring.

  • Solvent Exchange: Evaporate the reaction mixture to dryness under nitrogen. Reconstitute in 500 µL of LC-MS grade ethyl acetate. Causality: Removing excess TFAA and acidic byproducts prevents rapid degradation of the GC column's stationary phase and extends the lifespan of the MS filament.

Phase 2: GC-NCI-MS Acquisition Parameters
  • Inlet Configuration: 250°C, Pulsed Splitless mode (injection volume: 1 µL). Use a deactivated, single-taper glass liner with glass wool to trap non-volatile matrix components.

  • Column Selection: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m length × 0.25 mm i.d. × 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final Hold: 3 min at 280°C to bake out late-eluting matrix interferents.

  • Detector Settings (NCI-MS):

    • Reagent Gas: Methane (flow rate optimized to ~40%).

    • Source Temperature: 150°C. Causality: Lower source temperatures in NCI promote the formation of stable molecular anions [M]− rather than extensive fragmentation, maximizing the signal-to-noise ratio for the target ion.

Phase 3: System Suitability Testing (SST)

Before analyzing unknown samples, the system must self-validate:

  • Peak Symmetry: Calculate the tailing factor ( Tf​ ) of the derivatized analyte. Tf​ must be ≤1.5 . A higher value indicates incomplete derivatization or exposed silanol active sites in the inlet liner, requiring immediate maintenance.

  • Resolution: Ensure baseline resolution ( Rs​≥1.5 ) between the target analyte and the internal standard.

References

  • IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies.1

  • Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health. PMC. 2

  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. PMC. 3

  • Quantitative detection of organic mercury in whole blood using derivatization and gas chromatography-negative chemical ionization-mass spectrometry. OAE Publishing Inc.4

Sources

Validation

Comparative pKa analysis of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Comparative pKa Analysis of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine: A Guide for Scaffold Optimization As drug discovery programs increasingly rely on highly fluorinated heterocycles to optimize metabolic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative pKa Analysis of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine: A Guide for Scaffold Optimization

As drug discovery programs increasingly rely on highly fluorinated heterocycles to optimize metabolic stability and lipophilicity, understanding the precise acid-base behavior of these scaffolds becomes critical. The introduction of a trifluoromethyl (–CF 3​ ) group onto a 1,2,4-triazole ring fundamentally alters its electronic landscape, directly impacting the molecule's pKa, membrane permeability, and target binding affinity[1][2].

This guide provides an in-depth comparative analysis of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine , contrasting its physicochemical behavior with standard alternatives like 3-Amino-1,2,4-triazole (Amitrole). Furthermore, it outlines a self-validating experimental framework for accurately determining the pKa of highly lipophilic, weakly basic heterocycles.

Structural Causality & Electronic Effects

To predict and measure the pKa of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine, we must first deconstruct the causality behind its substituent effects. The 1,2,4-triazole core is inherently amphoteric, but its behavior is heavily dictated by its functional groups:

  • The Inductive Effect of –CF 3​ (Position 5): The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (–I). By pulling electron density away from the triazole ring, it significantly decreases the basicity of the ring nitrogens (making protonation harder) and increases the acidity of any adjacent protons[1].

  • Steric Locking via N-Alkylation (Position 4): In unsubstituted analogs like Amitrole, the ring proton can migrate between N1, N2, and N4, allowing the molecule to adopt the most thermodynamically stable tautomer upon ionization. Methylation at N4 "locks" the molecule into a fixed tautomeric state, eliminating the possibility of forming a ring-stabilized conjugate base.

  • Resonance of the Amino Group (Position 3): While the –NH 2​ group acts as a resonance donor (+R), its ability to stabilize a positive charge on the ring is severely compromised by the competing electron-withdrawing pull of the adjacent –CF 3​ group.

Electronic_Effects Core 1,2,4-Triazole Core (Base Scaffold) CF3 5-Trifluoromethyl (-CF3) Strong -I Effect Core->CF3 Me 4-Methyl (-CH3) Steric & +I Effect Core->Me NH2 3-Amino (-NH2) Resonance Donor Core->NH2 pKa_Drop Decreased Basic pKa (Reduced N-protonation) CF3->pKa_Drop Electron Withdrawal Tautomer Fixed Tautomeric State (No NH on ring) Me->Tautomer N-Alkylation NH2->pKa_Drop Compromised by CF3

Fig 1. Causality of substituent electronic and steric effects on the pKa of the triazole system.

Comparative pKa Data Analysis

When comparing our target compound to its non-fluorinated and non-methylated alternatives, the synergistic effect of the –CF 3​ and N-methyl groups becomes quantitatively apparent.

Amitrole (3-Amino-1,2,4-triazole) is a well-characterized herbicide and catalase inhibitor[3][4]. It possesses a measurable conjugate acid pKa (protonation of the ring) and a conjugate base pKa (deprotonation of the ring NH). In contrast, the addition of the –CF 3​ group drops the basic pKa by several units. The subsequent methylation at N4 in our target compound abolishes the conjugate base pKa entirely (as there is no ring proton to lose) and pushes the conjugate acid pKa to extremely low, near-neutrality-evading levels.

CompoundStructure ModificationsConjugate Acid pKa (N-protonation)Conjugate Base pKa (Deprotonation)Primary Application
3-Amino-1H-1,2,4-triazole (Amitrole) Unsubstituted ring~4.111.14 ± 0.20[3]Herbicide, Catalase inhibitor
5-(Trifluoromethyl)-1H-1,2,4-triazol-3-amine 5-CF 3​ ~1.8~7.5Bioisostere scaffold
4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine 5-CF 3​ , 4-Methyl< 1.0N/A (Fixed Tautomer)Kinase inhibitor design

Note: The target compound acts as a very weak base. At physiological pH (7.4), it exists almost exclusively in its neutral, un-ionized form, making it highly membrane-permeable but potentially challenging to formulate as an aqueous salt.

Self-Validating Experimental Protocols for pKa Determination

Because 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine is highly lipophilic and possesses an extremely low pKa, standard aqueous potentiometric titrations will fail. The compound will precipitate, and the equivalence point will be masked by the leveling effect of water.

To ensure scientific integrity, we must employ a self-validating dual-method workflow . This involves a co-solvent potentiometric titration cross-referenced against an orthogonal non-aqueous NMR technique.

pKa_Workflow Start Compound Preparation (Target & Analogs) Solubility Solubility Assessment (Aqueous vs. Organic) Start->Solubility Potentiometric Potentiometric Titration (Co-solvent System) Solubility->Potentiometric High/Mod Solubility NMR 1H/19F NMR Titration (Non-aqueous/DMSO) Solubility->NMR Low Solubility Validation Cross-Validation & Henderson-Hasselbalch Fit Potentiometric->Validation NMR->Validation

Fig 2. Self-validating dual-method workflow for accurate pKa determination of triazoles.

Protocol A: Potentiometric Titration in Dioxane-Water (Co-solvent Method)

Using a co-solvent mixture (e.g., 50% v/v dioxane-water) overcomes the solubility barrier of the –CF 3​ group while allowing for the measurement of proton activity[5].

  • System Calibration: Calibrate the glass pH electrode using Gran's plot method in the exact 50% dioxane-water mixture to account for the altered dielectric constant. Standard aqueous buffers will yield incorrect junction potentials.

  • Sample Preparation: Dissolve 0.1 mmol of the target compound in 50 mL of the 50% dioxane-water mixture. Add 0.1 M KCl to maintain a constant ionic strength, which is critical for calculating thermodynamic pKa rather than apparent pKa.

  • Titration: Purge the vessel with N 2​ gas for 15 minutes prior to and during the titration. Causality: CO 2​ absorption forms carbonic acid, which creates false buffering regions and skews the weak basic equivalence point of the triazole.

  • Execution: Titrate with standardized 0.1 M HCl (to find the conjugate acid pKa). Record the potential (mV) after each addition, allowing 2 minutes for equilibrium.

  • Extrapolation: Use the Yasuda-Shedlovsky extrapolation method across varying dioxane concentrations (e.g., 30%, 40%, 50%) to mathematically extrapolate the theoretical aqueous pKa.

Protocol B: Orthogonal Validation via 19 F/ 1 H NMR Chemical Shift Imaging

To rule out solvent-induced artifacts from Protocol A, we validate the pKa using NMR in an anhydrous environment (DMSO)[6]. The –CF 3​ group provides an excellent, highly sensitive 19 F NMR handle.

  • Indicator Selection: Select a set of internal pH indicators (e.g., substituted anilines or benzoic acids) with known pKa values in DMSO that bracket the expected pKa of the target compound (< 2.0)[6].

  • Sample Preparation: In an N 2​ -purged glovebox, prepare a 5 mL stock solution in anhydrous DMSO containing the target compound (10 mM) and the selected indicators (2 mM each).

  • Gradient Generation: Introduce a diffusion gradient of a strong acid (e.g., trifluoromethanesulfonic acid) into the NMR tube to establish a spatial pH gradient along the length of the tube.

  • Data Acquisition: Record a 1D chemical shift image. Track the 19 F resonance of the –CF 3​ group and the 1 H resonance of the N-methyl group.

  • Henderson-Hasselbalch Fitting: Plot the observed chemical shift ( δobs​ ) of the target against the solution pH (determined simultaneously by the internal indicators). Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the precise pKa.

By demanding that the extrapolated aqueous pKa from Protocol A aligns with the relative pKa shifts observed in Protocol B, researchers establish a self-validating, artifact-free profile of the compound's acid-base chemistry.

References

  • Amitrole | C2H4N4 | CID 1639 - PubChem - NIH National Institutes of Health (NIH). URL:[Link]

  • Synthesis of new triazole-based trifluoromethyl scaffolds - PMC - NIH National Institutes of Health (NIH). URL:[Link]

  • Base-Promoted (3 + 2) Cycloaddition of Trifluoroacetohydrazonoyl Chlorides with Imidates En Route to Trifluoromethyl-1,2,4-Triazoles American Chemical Society (ACS Publications). URL:[Link]

  • Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures Oriental Journal of Chemistry. URL:[Link]

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC National Institutes of Health (NIH). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine proper disposal procedures

Comprehensive Waste Management and Disposal Protocol for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine As a Senior Application Scientist overseeing drug development workflows, I recognize that the handling of nov...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Waste Management and Disposal Protocol for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

As a Senior Application Scientist overseeing drug development workflows, I recognize that the handling of novel fluorinated heterocycles presents unique logistical and safety challenges. 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS: 1547010-07-0) is a highly specialized building block[1]. The presence of both a trifluoromethyl ( −CF3​ ) group and a nitrogen-rich triazole ring makes it highly valuable for kinase hinge-binding and bioisosteric replacement in medicinal chemistry.

However, the very properties that make it valuable—specifically the exceptional metabolic and chemical stability of the carbon-fluorine bond—dictate strict, professional disposal protocols. Standard biological degradation or low-temperature combustion is entirely ineffective and can generate highly toxic byproducts.

This guide outlines the self-validating, EHS-compliant (Environmental Health and Safety) procedures required for the safe lifecycle management of this compound in a professional research setting.

Physicochemical Hazard Assessment

Before executing any disposal protocol, it is critical to understand the material's profile. Because comprehensive toxicological data on novel research chemicals is often limited, we must apply the precautionary principle, treating the compound as a potential irritant and an environmentally persistent substance due to its fluorinated nature.

Table 1: Chemical Profile and Disposal Implications

Property / IdentifierDataDisposal Implication
CAS Number 1547010-07-0[1]Essential for accurate EHS waste manifesting.
Molecular Formula C4​H5​F3​N4​ [1]High nitrogen and fluorine content.
Bond Dissociation Energy ∼116 kcal/mol (C-F bond)Requires high-temperature incineration ( >1100∘C ) to cleave bonds and prevent environmental persistence.
Combustion Byproducts HF , NOx​ , CO , CO2​ Incineration facilities MUST be equipped with alkaline gas scrubbers to neutralize hydrofluoric acid and nitrogen oxides.
Solubility Profile Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH)Liquid waste streams containing this compound must be segregated as "Halogenated Organic Waste."

Standard Operating Procedure (SOP): Routine Laboratory Disposal

The fundamental logic behind this protocol is containment and controlled destruction . At no point should this material be disposed of via municipal solid waste, standard biohazard streams, or aqueous drain systems.

Step 1: Waste Segregation at the Source

  • Action: Separate waste containing 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine from incompatible materials (e.g., strong oxidizers, strong acids).

  • Causality: Mixing nitrogen-rich heterocycles with strong oxidizers in a waste carboy can lead to exothermic reactions or gas evolution, compromising the primary container.

  • Classification: Designate solid waste as "Hazardous Solid Waste (Fluorinated/Nitrogenous)" and liquid waste as "Halogenated Organic Waste."

Step 2: Primary and Secondary Containment

  • Action: Collect solid waste (e.g., contaminated weigh boats, spatulas, residual powder) in sealable, chemically compatible containers, such as High-Density Polyethylene (HDPE) wide-mouth jars. Liquid waste must go into designated HDPE or glass carboys.

  • Causality: HDPE provides excellent chemical resistance against the polar organic solvents typically used to dissolve this compound, preventing leaching and container degradation.

Step 3: GHS-Compliant Labeling

  • Action: Immediately affix a hazardous waste tag detailing the exact chemical name (no abbreviations), CAS number (1547010-07-0), concentration, and associated solvent matrix.

  • Causality: Accurate labeling is a legal requirement that dictates the downstream destruction method used by the licensed waste contractor. Unlabeled "unknowns" pose severe risks to waste handlers and incur massive analytical costs.

Step 4: Institutional EHS Transfer

  • Action: Transfer the sealed, labeled containers to your facility's central hazardous waste accumulation area according to your institution's schedule.

  • Causality: EHS professionals coordinate with licensed, commercial hazardous waste disposal contractors who possess the specialized rotary kiln incinerators required to safely destroy fluorinated compounds at temperatures exceeding 1100∘C .

Workflow Visualization

The following diagram illustrates the strict, linear progression of the waste from generation to final destruction, ensuring no environmental release occurs.

WasteWorkflow Start Waste Generation: 4-Methyl-5-(trifluoromethyl)- 4H-1,2,4-triazol-3-amine Segregate Segregation: Halogenated / Nitrogenous Waste Stream Start->Segregate Immediate Contain Containment: HDPE Secondary Containment Segregate->Contain Label Labeling: GHS Compliant Hazard Tags Contain->Label EHS EHS Transfer: Institutional Hazardous Waste Management Label->EHS Scheduled Pickup Incineration Final Disposal: High-Temperature Incineration (>1100°C) with Scrubbers EHS->Incineration Licensed Contractor

Professional laboratory waste management workflow for halogenated heterocyclic compounds.

Emergency Spill Response and Decontamination

In the event of an accidental release within the laboratory, immediate containment is required to prevent exposure and cross-contamination.

Step-by-Step Spill Protocol:

  • Isolate and Evaluate: Evacuate non-essential personnel from the immediate area. Verify that the spill is localized and does not pose an immediate inhalation hazard (if spilled as a dry powder, avoid creating dust clouds).

  • Don Appropriate PPE: Ensure you are wearing a fitted lab coat, safety goggles, and double nitrile gloves. If the spill involves a large volume of volatile solvent containing the compound, work under local exhaust ventilation or utilize a respirator if required by your institutional EHS policy.

  • Containment (Liquid Spill): Surround the spill with an inert, compatible absorbent material (e.g., vermiculite, sand, or commercial universal spill pads). Do not use combustible materials like sawdust.

  • Containment (Solid Spill): Carefully cover the powder with a damp paper towel (using water or a compatible solvent) to prevent aerosolization, then sweep it up using a non-sparking tool.

  • Collection: Transfer all absorbed material, contaminated paper towels, and the outer layer of your nitrile gloves into a heavy-duty hazardous waste bag or an HDPE bucket.

  • Surface Decontamination: Wash the affected surface thoroughly with a solvent known to dissolve the compound (e.g., a small amount of methanol or ethanol), followed by a standard detergent and water wash. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Document the spill and the cleanup procedure, and report the incident to your EHS department for further evaluation and waste pickup.

References

  • NextSDS. (n.d.). 4-Methyl-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-Amine - Chemical Substance Information. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Advanced Handling and PPE Guide for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine Mechanistic Hazard Profile & Causality 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS: 1547010-07-0) is a highly speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Guide for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Mechanistic Hazard Profile & Causality

4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS: 1547010-07-0) is a highly specialized fluorinated heterocyclic building block[1]. In drug development, the trifluoromethyl (-CF3) group is strategically employed to enhance metabolic stability and lipophilicity. However, these exact properties dictate its occupational hazards. The electron-withdrawing nature of the -CF3 group modulates the basicity of the adjacent amine, while its lipophilicity significantly increases the risk of dermal penetration and systemic absorption if exposure occurs[2].

Based on structural analogues and established safety data for fluorinated triazole derivatives, the compound presents multi-route toxicity and severe irritation risks[3][4].

Table 1: Quantitative Hazard Assessment & Causality

Hazard ClassificationGHS CategoryH-CodeMechanistic Causality & Operational Implication
Acute Toxicity (Oral/Dermal/Inhal.)Category 3 / 4H301, H311, H331Lipophilic -CF3 enhances membrane permeability. Dust aerosolization poses a severe inhalation risk[3].
Skin Irritation Category 2H315The amine moiety disrupts localized epidermal pH, leading to protein denaturation upon contact[3][4].
Eye Damage / Irritation Category 1 / 2AH318, H319High hydrogen-bonding capacity causes rapid, severe irritation to ocular mucosa[3].
STOT SE Category 3H336Inhalation of fine particulates may induce respiratory tract irritation or central nervous system depression[3].

Strategic Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly lipophilic fluorinated amines. The selection of PPE must follow the hierarchy of controls, prioritizing barrier integrity against both particulates and carrier solvents[5][6].

  • Hand Protection (Double-Gloving System):

    • Inner Glove: 4-mil Nitrile (provides baseline dexterity and particulate protection).

    • Outer Glove: 8-mil Nitrile or Neoprene.

    • Causality: When this compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO) for downstream synthesis, the solvent acts as a carrier, rapidly permeating standard latex or thin nitrile. Double-gloving ensures a fail-safe barrier[6].

  • Eye & Face Protection:

    • ANSI Z87.1 compliant chemical splash goggles are mandatory. If handling >10 grams or performing exothermic solubilization, a full face shield must be worn over the goggles[7][8].

  • Body Protection:

    • A flame-resistant, knee-length laboratory coat (fully buttoned) with knit cuffs to prevent wrist exposure. Avoid synthetic fabrics that can melt or generate static electricity[2][5].

  • Respiratory Protection:

    • All handling must occur within a certified chemical fume hood. If engineering controls fail or during a major spill, a NIOSH-approved N95 or P100 particulate respirator is required[5][6].

Operational Workflows: Step-by-Step Methodologies

Every procedure must be a self-validating system to ensure absolute containment and operator safety.

Protocol A: Enclosed Weighing and Solubilization Objective: Mitigate particulate aerosolization and prevent static-induced scattering of the fluorinated powder.

  • Environmental Validation: Clear the fume hood of all non-essential equipment.

    • Validation Check: Verify the fume hood monitor reads a face velocity of 80–100 feet per minute (fpm). Hold a tissue at the sash; it must pull steadily inward, confirming negative pressure[5].

  • Anti-Static Mitigation: The -CF3 group causes the powder to accumulate static charge, leading to unpredictable scattering. Place an anti-static ionizer bar next to the analytical balance.

  • Primary Containment Transfer: Open the sealed chemical container only inside the active fume hood. Use a grounded, anti-static weighing boat.

  • Solvent Addition (Causality-Driven): Transfer the dry powder to the reaction vessel first. Slowly introduce the carrier solvent (e.g., DMSO) down the side of the vessel.

    • Causality: Adding solvent to the solid minimizes splash risk and controls the heat of dissolution, whereas adding solid to a solvent can cause rapid aerosolization of the toxic powder.

  • Decontamination: Wipe all spatulas and the balance pan with a 70% isopropanol solution, followed by a distilled water wipe, before removing them from the hood.

Visualized Workflow Logic

The following diagram maps the critical path for handling and emergency response logic.

G Start 1. Environmental Validation (Fume Hood >80 fpm) PPE 2. PPE Donning (Double Nitrile, Goggles) Start->PPE Flow Verified Static 3. Anti-Static Mitigation (Ionizer Active) PPE->Static Inspected Weighing 4. Enclosed Weighing (Minimize Aerosolization) Static->Weighing Charge Neutralized Solvent 5. Solvent Addition (DMF/DMSO Carrier) Weighing->Solvent Transferred Spill Spill Event? Solvent->Spill Monitor CleanUp 6a. Spill Response (Inert Absorbent) Spill->CleanUp Yes Disposal 6b. Halogenated Waste (High-Temp Incineration) Spill->Disposal No CleanUp->Disposal Contained

Operational workflow and spill response logic for handling fluorinated triazole amines.

Spill Response and Disposal Plan

Fluorinated organic compounds require specialized disposal to prevent environmental contamination and the generation of highly toxic byproducts[4][6].

Protocol B: Hazardous Spill Containment

  • Isolation: Immediately evacuate personnel from a 2-meter radius. Alert the laboratory safety officer.

  • Containment: Do not use combustible materials like paper towels or sawdust. Surround and cover the spill with an inert, inorganic absorbent such as vermiculite or diatomaceous earth[6].

    • Validation Check: Ensure no liquid is visibly spreading beyond the vermiculite perimeter.

  • Collection: Use non-sparking polypropylene tools to scoop the absorbed mixture. Place it into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Waste Segregation: Label the container strictly as "Hazardous Waste - Halogenated Organic Solid (Fluorinated Triazole)" .

    • Causality: Fluorinated compounds must be segregated from standard organic waste. They require high-temperature incineration (typically >1100°C) to break the strong C-F bonds and prevent the formation of toxic fluoro-phosgene gas during destruction.

References

  • NextSDS. "4-Methyl-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-Amine - Chemical Substance Information." NextSDS Database. Available at: [Link]

  • NextSDS. "3,5-DIMETHYL-N-(4-(TRIFLUOROMETHYL)BENZYLIDENE)-4H-1,2,4-TRIAZOL-4-AMINE." NextSDS Database. Available at: [Link]

  • National Research Council. "Chapter 2: Environmental Health and Safety Management System." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, The National Academies Press, 2011. Available at: [Link]

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory, NCBI Bookshelf, NIH. Available at:[Link]

  • Imtrade Australia. "Imtrade Carfentrazone-ethyl 240 EC Herbicide Safety Data Sheet." Imtrade. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine
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